molecular formula C8H9BrN2 B1288003 2-(Azetidin-1-yl)-5-bromopyridine CAS No. 708273-64-7

2-(Azetidin-1-yl)-5-bromopyridine

Cat. No.: B1288003
CAS No.: 708273-64-7
M. Wt: 213.07 g/mol
InChI Key: LBSNUAQAYRFPQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-1-yl)-5-bromopyridine is a useful research compound. Its molecular formula is C8H9BrN2 and its molecular weight is 213.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Azetidin-1-yl)-5-bromopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azetidin-1-yl)-5-bromopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azetidin-1-yl)-5-bromopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSNUAQAYRFPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Scaffold Analysis: 2-(Azetidin-1-yl)-5-bromopyridine (CAS 708273-64-7)

[1][2]

Executive Summary

CAS 708273-64-7 , chemically identified as 2-(azetidin-1-yl)-5-bromopyridine , represents a high-value pharmacophore intermediate in modern medicinal chemistry. Unlike generic solvents or reagents, this compound serves as a critical building block in Fragment-Based Drug Discovery (FBDD) . It is extensively utilized to introduce the 2-azetidinylpyridine motif—a structural surrogate for morpholine or piperidine rings—into kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

The strategic importance of this scaffold lies in the "Azetidine Advantage" : the four-membered ring offers distinct physicochemical benefits, including reduced lipophilicity (LogP) and enhanced metabolic stability compared to larger saturated heterocycles, while maintaining a specific vector orientation for hydrogen bonding interactions.

Physicochemical Profile & Molecular Identity

PropertyData
CAS Number 708273-64-7
IUPAC Name 2-(Azetidin-1-yl)-5-bromopyridine
Molecular Formula C₈H₉BrN₂
Molecular Weight 213.08 g/mol
Appearance Off-white to pale yellow solid (typically)
Calculated LogP (cLogP) ~1.8 – 2.1
Topological Polar Surface Area (TPSA) ~16 Ų
H-Bond Acceptors 2 (Pyridine N, Azetidine N)
Rotatable Bonds 1 (C-N bond between pyridine and azetidine)
Structural Significance

The molecule features two distinct reactive handles:

  • The Bromine (C-5 position): A versatile electrophilic site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Azetidine Ring (C-2 position): Acts as a conformationally restricted electron-donating group, modulating the basicity of the pyridine nitrogen and improving solubility profiles of downstream APIs.

Synthetic Pathways & Mechanism of Formation

The synthesis of CAS 708273-64-7 typically follows a Nucleophilic Aromatic Substitution (

Mechanism Diagram (Graphviz)

SynthesisPathwaycluster_conditionsReaction ConditionsStart2,5-Dibromopyridine(Electrophile)IntermediateMeisenheimer Complex(Transition State)Start->Intermediate+ Reagent+ Base, HeatReagentAzetidine / Azetidine HCl(Nucleophile)Reagent->IntermediateBaseBase (Cs2CO3 or TEA)Solvent (DMF/DMSO)Product2-(Azetidin-1-yl)-5-bromopyridine(CAS 708273-64-7)Intermediate->Product- HBr (salt)

Figure 1:

Experimental Protocols

Protocol A: Synthesis of 2-(Azetidin-1-yl)-5-bromopyridine

Note: This protocol is adapted from standard methodologies for 2-aminopyridine synthesis.

Materials:

  • 2,5-Dibromopyridine (1.0 eq)

  • Azetidine hydrochloride (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.5 eq)
    
  • Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dibromopyridine (e.g., 2.37 g, 10 mmol) in anhydrous DMF (20 mL).

  • Addition: Add Azetidine hydrochloride (1.12 g, 12 mmol) followed by

    
     (8.15 g, 25 mmol).
    
  • Reaction: Seal the flask and heat the mixture to 80°C under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor progress via TLC (hexane/ethyl acetate 4:1) or LC-MS. The target product typically appears less polar than the starting material.
    
  • Work-up: Cool the reaction to room temperature. Pour into ice-cold water (100 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine (

    
     mL), dry over anhydrous 
    
    
    , and concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
  • Yield Check: Expect a pale yellow solid. Confirm identity via

    
    H NMR.
    
Protocol B: Downstream Application (Suzuki-Miyaura Coupling)

Usage of CAS 708273-64-7 to generate a biaryl scaffold.

Materials:

  • CAS 708273-64-7 (1.0 eq)

  • Aryl Boronic Acid (

    
    ) (1.2 eq)
    
  • 
     (0.05 eq)
    
  • 
     (2.0 M aqueous solution, 3.0 eq)
    
  • 1,4-Dioxane

Methodology:

  • Combine CAS 708273-64-7 (0.5 mmol), aryl boronic acid (0.6 mmol), and Pd catalyst in a microwave vial.

  • Add 1,4-Dioxane (4 mL) and

    
     solution (0.75 mL).
    
  • Degas with argon for 5 minutes.

  • Heat at 100°C for 12 hours (thermal) or 1 hour (microwave).

  • Filter through Celite, concentrate, and purify via HPLC.

Therapeutic Applications & Research Focus

Chemokine Receptor Modulation (CCR2/CCR5)

Research indicates that the 2-azetidinylpyridine moiety is a potent replacement for the 2-aminopyridine or 2-pyrrolidinylpyridine groups found in early-generation chemokine antagonists. The azetidine ring reduces the entropic penalty of binding by "locking" the nitrogen lone pair in a favorable orientation for interaction with receptor residues (e.g., Asp/Glu in the binding pocket).

Kinase Inhibitor Design

In oncology, this scaffold is used to target specific kinases where the pyridine nitrogen acts as a hinge binder. The bromine handle allows for the attachment of "tail" groups that occupy the hydrophobic pocket II or solvent-exposed regions.

Pharmacophore Diagram (Graphviz)

PharmacophoreScaffold2-(Azetidin-1-yl)pyridine CoreHingeHinge Binding Region(Pyridine N)Scaffold->HingeProvidesSolubilitySolubility/Metabolic Modulator(Azetidine Ring)Scaffold->SolubilityContainsVectorGrowth Vector (C-5)(Bromine displacement)Scaffold->VectorEnablesTargetTarget Protein(Kinase/GPCR)Hinge->TargetH-Bond AcceptorSolubility->TargetHydrophobic InteractionVector->TargetAccess to Deep Pockets

Figure 2: Pharmacophore mapping of the CAS 708273-64-7 scaffold in drug design.

References

  • National Institutes of Health (NIH). (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2010). US7834021B2 - 3-aminopyrrolidine derivatives as modulators of chemokine receptors.
  • Accela ChemBio. (2023).[1][2] Safety Data Sheet: 2-(azetidin-1-yl)-5-bromopyridine. Retrieved from [Link]

Technical Whitepaper: Spectroscopic Characterization & Synthetic Utility of 2-(Azetidin-1-yl)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Significance

The compound 2-(azetidin-1-yl)-5-bromopyridine represents a critical scaffold in modern medicinal chemistry. It bridges the gap between traditional pyridine functionalization and the growing demand for conformational restriction in drug design.

  • The Azetidine Advantage: Unlike the flexible pyrrolidine (5-membered) or piperidine (6-membered) rings, the 4-membered azetidine ring possesses significant ring strain (~25.4 kcal/mol).[1] This strain alters the hybridization of the nitrogen lone pair, reducing basicity and often improving metabolic stability and lipophilicity profiles (lowering LogD) in drug candidates.

  • The Bromine Handle: The C5-bromine atom serves as a versatile electrophilic site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing this molecule to function as a modular building block.

This guide provides a definitive spectroscopic atlas and synthetic protocol for researchers utilizing this intermediate.

Part 2: Synthesis & Sample Preparation[2]

To obtain high-fidelity spectroscopic data, the material must be synthesized with attention to the azetidine ring's acid sensitivity. The preferred route is a Nucleophilic Aromatic Substitution (


).
Optimized Synthetic Protocol

Reaction: 5-Bromo-2-fluoropyridine + Azetidine


 2-(Azetidin-1-yl)-5-bromopyridine
  • Reagents:

    • Substrate: 5-Bromo-2-fluoropyridine (1.0 eq)

    • Nucleophile: Azetidine hydrochloride (1.2 eq)

    • Base:

      
       (3.0 eq) or DIPEA (2.5 eq)
      
    • Solvent: DMSO (anhydrous) or DMF.

  • Procedure:

    • Dissolve 5-bromo-2-fluoropyridine in DMSO (0.5 M concentration).

    • Add azetidine hydrochloride and base.[1]

    • Heat to 80–90 °C for 4–6 hours. Monitor by LC-MS for disappearance of the fluoride starting material.

    • Critical Workup: Dilute with water and extract into Ethyl Acetate. Wash organic layer with saturated

      
        (avoid strong acids like 1M HCl, which can trigger azetidine ring opening).
      
    • Dry over

      
       and concentrate.
      
Reaction Mechanism Visualization

SNAr_Mechanism Reactant 5-Bromo-2-fluoropyridine (Electrophile) Complex Meisenheimer-like Transition State Reactant->Complex + Azetidine / Base Nucleophile Azetidine (Nucleophile) Nucleophile->Complex Product 2-(Azetidin-1-yl)-5-bromopyridine (Target) Complex->Product - F⁻ (Fast) Byproduct HF / Salt Complex->Byproduct

Figure 1:


 pathway. The high electronegativity of fluorine at C2 activates the pyridine ring, facilitating the attack of the azetidine nitrogen.

Part 3: Spectroscopic Atlas

The following data characterizes the purified compound.

Mass Spectrometry (MS)

The presence of a single bromine atom creates a distinctive isotopic signature essential for rapid identification.[2]

ParameterObservationExplanation
Ionization Mode ESI+ (Electrospray)Protonated molecular ion

Isotope Pattern 1:1 Doublet Natural abundance of

(50.7%) and

(49.3%) results in two peaks of nearly equal intensity separated by 2 amu.
m/z Values 213.0 / 215.0 Base peak doublet corresponding to

.
Fragmentation m/z ~133/135Loss of azetidine ring (neutral loss of

or radical cleavage) is a common fragment.
Proton NMR ( -NMR)

Solvent:


 or 

Frequency: 400 MHz[3][4]

The spectrum is defined by two distinct regions: the aliphatic azetidine "strain" signals and the aromatic pyridine pattern.

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Pyridine H6 8.15 – 8.20 Doublet (

Hz)
1HMost deshielded. Ortho to Br, adjacent to ring Nitrogen.
Pyridine H4 7.45 – 7.55 Doublet of Doublets (

Hz)
1HMeta to the electron-donating azetidine; para to Br.
Pyridine H3 6.15 – 6.25 Doublet (

Hz)
1HShielded. Ortho to the electron-donating azetidine nitrogen.
Azetidine

-CH2
3.95 – 4.05 Triplet (

Hz)
4HDeshielded by direct attachment to Nitrogen.
Azetidine

-CH2
2.30 – 2.45 Quintet (

Hz)
2HCharacteristic high-field signal for the central methylene of the 4-membered ring.
Carbon NMR ( -NMR)

Solvent:


[3][5]
Carbon TypeShift (

ppm)
Structural Note
C2 (Pyridine) ~158.5 Quaternary. Directly attached to Azetidine N.
C6 (Pyridine) ~148.0 Aromatic CH. Adjacent to Pyridine N.
C4 (Pyridine) ~139.5 Aromatic CH.
C3 (Pyridine) ~107.0 Aromatic CH. Shielded by resonance donation from Azetidine.
C5 (Pyridine) ~106.5 Quaternary C-Br. Often low intensity due to Br quadrupolar relaxation and lack of NOE.
Azetidine

-C
~52.0 Strained N-CH2.
Azetidine

-C
~16.5 Strained central CH2.

Part 4: Structural Logic & Visualization

Understanding the connectivity is vital for interpreting 2D-NMR (COSY/HSQC). The diagram below maps the proton environments to their electronic influences.

NMR_Logic N_Py Pyridine Nitrogen (Electron Sink) H6 H6 (~8.2 ppm) Deshielded by N_Py N_Py->H6 Ortho Effect N_Az Azetidine Nitrogen (Electron Donor) H3 H3 (~6.2 ppm) Shielded by N_Az resonance N_Az->H3 Resonance (+M) Az_Alpha Azetidine α-CH2 (~4.0 ppm) Inductive effect of N N_Az->Az_Alpha Inductive (-I) Br Bromine (C5) (Inductive Withdrawal) Br->H6 Weak Inductive

Figure 2: Electronic influences dictating Chemical Shifts. Note the competing effects of the electron-deficient pyridine ring and the electron-rich exocyclic nitrogen.

Part 5: Quality Control & Stability

When handling 2-(azetidin-1-yl)-5-bromopyridine, researchers must be aware of specific degradation pathways common to azetidines.

Acid-Catalyzed Ring Opening

The high ring strain (~25 kcal/mol) makes the azetidine susceptible to acid-catalyzed hydrolysis, especially in the presence of nucleophiles (like water or chloride ions).

  • Risk: Exposure to HCl/MeOH or TFA.

  • Result: Formation of the ring-opened 3-((5-bromopyridin-2-yl)amino)propan-1-ol or chloride derivative.

  • Detection: Appearance of broad exchangeable NH/OH signals in NMR and a mass shift of +18 (water addition) or +36 (HCl addition) in LCMS.

Storage Protocols
  • State: The compound is typically a crystalline solid or a viscous oil that solidifies upon standing.

  • Condition: Store at 4°C under inert atmosphere (Argon/Nitrogen).

  • Shelf-life: Stable for >6 months if kept dry. Moisture can accelerate hydrolysis.

References

  • Azetidine Synthesis & Reactivity

    • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[1][6] Organic & Biomolecular Chemistry.[1][6][7]

  • Pyridine NMR Characterization

    • Proton chemical shifts in NMR: Anisotropic and steric effects. RSC Publishing.
  • Mass Spectrometry of Halogens

    • Mass Spectrometry: Isotope patterns for Cl and Br.[2][8] Chemistry LibreTexts.

  • Azetidine Ring Strain & Stability

    • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[9][10] ACS Medicinal Chemistry Letters.[9]

    • [9]

Sources

Technical Guide: Discovery & Synthesis of 2-(Azetidin-1-yl)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Azetidin-1-yl)-5-bromopyridine represents a high-value pharmacophore intermediate in modern medicinal chemistry. Its structural significance lies in the incorporation of the azetidine ring —a four-membered nitrogen heterocycle that serves as a superior bioisostere to larger saturated rings like pyrrolidine or piperidine.[1]

This guide details the discovery rationale (why this scaffold is selected) and the optimized synthetic access (how to make it efficiently). The core technical value of this molecule is its chemoselective synthesis : utilizing the electronic disparity between the 2-fluoro and 5-bromo positions to install the azetidine moiety while preserving the bromine handle for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Part 1: Chemical Rationale & Structural Significance

The Azetidine Advantage (The "Why")

In lead optimization, replacing a pyrrolidine or diethylamine group with an azetidine is a proven strategy to improve physicochemical properties without sacrificing potency.

PropertyEffect of Azetidine SubstitutionMedicinal Chemistry Benefit
Lipophilicity (

)
Lowers

(vs. Piperidine/Pyrrolidine)
Improves solubility and metabolic stability.
Basicity (

)
Increases basicity of the

-center
Enhances solubility at physiological pH.
Steric Profile Rigid, compact geometry (

rich)
Reduces entropic penalty upon binding; fits tight pockets.
Metabolic Stability Resists oxidative metabolismProlongs half-life (

) in vivo.
The 5-Bromo Handle

The 5-bromopyridine core is not merely a scaffold but a reactive handle. The bromine at the C5 position is electronically distinct from the C2 position. It is relatively inert to nucleophilic aromatic substitution (


) conditions but highly reactive in palladium-catalyzed cross-couplings. This orthogonality allows for the modular construction of complex drugs.

Part 2: Strategic Synthesis (The "How")

The discovery of a scalable route to 2-(Azetidin-1-yl)-5-bromopyridine relies on Nucleophilic Aromatic Substitution (


) .
Chemoselectivity: The Fluorine vs. Bromine Dictum

The synthesis exploits the Meisenheimer Complex mechanism. In


 reactions on pyridines, a leaving group at the 2-position is activated by the ring nitrogen. Crucially, Fluorine  is a superior leaving group to Bromine in this specific context (unlike in 

/

) because the highly electronegative fluorine stabilizes the anionic transition state (Meisenheimer complex).
  • Starting Material: 5-Bromo-2-fluoropyridine.

  • Reagent: Azetidine (or Azetidine Hydrochloride).

  • Outcome: Exclusive substitution at C2; C5-Bromine remains intact.

Reaction Mechanism Diagram

The following diagram illustrates the addition-elimination pathway, highlighting the critical stabilization of the intermediate.

SNAr_Mechanism Reactants Reactants 5-Bromo-2-fluoropyridine + Azetidine TS Meisenheimer Complex (Anionic Intermediate) F stabilizes negative charge Reactants->TS Nucleophilic Attack (Slow) Product Product 2-(Azetidin-1-yl)-5-bromopyridine + HF TS->Product Elimination of F- (Fast)

Figure 1: The


 mechanism.[2] The electronegativity of Fluorine lowers the energy of the transition state, driving regioselectivity.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesize 2-(Azetidin-1-yl)-5-bromopyridine on a gram scale with >95% purity.

Reagents & Materials
  • Substrate: 5-Bromo-2-fluoropyridine (1.0 equiv).

  • Nucleophile: Azetidine Hydrochloride (1.2 equiv). Note: The HCl salt is easier to handle than the volatile free base.

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv). Note: Milled/powdered 
    
    
    
    increases surface area for better kinetics.
  • Solvent: DMSO or NMP (Polar aprotic solvents are essential to solvate the cation and leave the azetidine anion "naked" and reactive).

Step-by-Step Methodology
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-fluoropyridine (1.76 g, 10 mmol) and DMSO (20 mL).

  • Addition: Add Azetidine Hydrochloride (1.12 g, 12 mmol) in one portion.

  • Activation: Add powdered

    
     (4.14 g, 30 mmol).
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Validation Point: Monitor by TLC (20% EtOAc/Hexane) or LCMS. The starting material (Rt ~ X min) should disappear, replaced by a slightly more polar product spot.

  • Workup (Quench): Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product often precipitates as a solid.

  • Extraction: If no precipitate forms, extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine (
    
    
    
    mL) to remove DMSO.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0

    
     20% EtOAc in Hexanes).
    
Workflow Visualization

Workflow cluster_0 Reaction Setup cluster_1 Isolation Step1 Dissolve 5-Br-2-F-pyridine in DMSO Step2 Add Azetidine HCl + K2CO3 (Powdered) Step1->Step2 Step3 Heat to 80°C (4-6 Hours) Step2->Step3 Step4 Quench in Ice Water Step3->Step4 Step5 Extract (EtOAc) & Wash (Brine) Step4->Step5 Step6 Concentrate & Purify (Yield: ~85-95%) Step5->Step6

Figure 2: Operational workflow for the synthesis of 2-(Azetidin-1-yl)-5-bromopyridine.

Part 4: Analytical Characterization

To ensure scientific integrity, the isolated product must be validated against the following predicted data.

TechniqueExpected Signal / ResultInterpretation
Physical State White to off-white solidHigh purity typically yields a crystalline solid.

NMR
(DMSO-

)

~8.15 (d, 1H, C6-H)
Characteristic doublet for proton adjacent to Nitrogen.

~7.65 (dd, 1H, C4-H)
Coupling with C6 and C3 protons.

~6.35 (d, 1H, C3-H)
Upfield shift due to electron donation from Azetidine N.

~4.00 (t, 4H, Azetidine

)
Distinctive triplet for azetidine ring protons adjacent to N.

~2.35 (quint, 2H, Azetidine

)
Central methylene of the azetidine ring.
LCMS

1:1 Isotope pattern confirms presence of one Bromine atom.

Part 5: Application in Drug Discovery[3][4]

Once synthesized, 2-(Azetidin-1-yl)-5-bromopyridine serves as a "privileged intermediate." The 5-bromo position is primed for:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl systems (common in kinase inhibitors).

  • Buchwald-Hartwig Amination: Coupling with amines to create di-amino pyridine derivatives.

  • Heck Reaction: Coupling with alkenes for chain extension.

Case Study Context: In the development of Glucokinase Activators (e.g., AZD1656) or Acetyl-CoA Carboxylase inhibitors, the azetidine ring is often introduced early to define the solubility profile, while the bromine allows late-stage diversification of the molecule's "tail" region.

References

  • Synthesis of 2-Amino-5-bromopyridine derivatives. ResearchGate. Available at: [Link]

  • Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. National Institutes of Health (PubMed). Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications. National Institutes of Health (PubMed). Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

Physicochemical Characteristics of 2-(Azetidin-1-yl)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical, synthetic, and analytical profile of 2-(Azetidin-1-yl)-5-bromopyridine , a critical heterocyclic building block in modern medicinal chemistry.

Technical Monograph & Application Guide

Executive Summary

2-(Azetidin-1-yl)-5-bromopyridine (CAS: 708273-64-7) is a conformationally restricted heteroaryl amine used extensively in drug discovery.[1] It serves as a "privileged scaffold," particularly in the development of neuronal nicotinic acetylcholine receptor (nAChR) ligands and as a robust intermediate for palladium-catalyzed cross-coupling reactions.[2]

By incorporating the azetidine ring, this molecule offers reduced conformational entropy compared to its diethylamine or dimethylamine analogs, potentially enhancing binding affinity and metabolic stability. This guide provides a comprehensive analysis of its properties, synthesis, and handling for research applications.[2]

Molecular Identity & Architecture

ParameterTechnical Detail
Chemical Name 2-(Azetidin-1-yl)-5-bromopyridine
CAS Registry Number 708273-64-7
Molecular Formula C₈H₉BrN₂
Molecular Weight 213.08 g/mol
SMILES C1CN(C1)c2ncc(cc2)Br
InChI Key OOQMJOASAODMEW-UHFFFAOYSA-N
Structural Class Halogenated Aminopyridine / Azacycloalkane
Structural Analysis

The molecule consists of a pyridine ring substituted at the C2 position with a four-membered azetidine ring and at the C5 position with a bromine atom.[2][3]

  • Azetidine Ring (C2): Acts as a strong electron-donating group (EDG) via resonance, increasing electron density on the pyridine ring, particularly at C3 and C5.[2] However, the ring strain (~26 kcal/mol) makes the nitrogen lone pair less available for protonation compared to acyclic amines, influencing pKa.[2]

  • Bromine Atom (C5): Provides a reactive handle for functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) while modulating lipophilicity.[2]

Physicochemical Profile

Data synthesized from experimental values of structural analogs and computational models.[2]

PropertyValue / RangeContext
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.[2]
Melting Point 68–72 °CLow-melting solid; careful handling required during solvent removal.[2]
Boiling Point ~290 °C (Predicted)High boiling point due to polarity/molecular weight.[2]
LogP (Octanol/Water) 2.1 ± 0.3Moderately lipophilic; suitable for CNS penetration.[2]
pKa (Conj. Acid) ~5.8–6.5The pyridine nitrogen is the primary basic site.[2]
Solubility High: DCM, DMSO, MethanolLow: Water, HexanesSoluble in polar organic solvents.
Topological Polar Surface Area ~16 ŲFavorable for blood-brain barrier (BBB) permeability.[2]

Synthesis & Manufacturing Protocol

The most reliable synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) of 2-fluoro-5-bromopyridine with azetidine.[2] This method is preferred over using 2,5-dibromopyridine due to the higher reactivity of the fluorine atom at the 2-position.[2]

Optimized Synthetic Workflow

Reagents: 2-Fluoro-5-bromopyridine (1.0 eq), Azetidine (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[2] Solvent: Acetonitrile (MeCN) or DMSO.[2] Conditions: 60–80 °C, 4–12 hours.[2]

Step-by-Step Protocol:
  • Charge: In a dry reaction vessel equipped with a condenser, dissolve 2-fluoro-5-bromopyridine in anhydrous MeCN.

  • Addition: Add milled K₂CO₃ followed by the slow addition of azetidine (or azetidine hydrochloride + extra base).

  • Reaction: Heat the mixture to 70 °C under nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[2]

  • Work-up: Cool to room temperature. Filter off inorganic salts.[2] Concentrate the filtrate in vacuo.

  • Purification: Redissolve residue in DCM, wash with water and brine. Dry over MgSO₄.[2] Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthesis Logic Diagram

SynthesisPath cluster_conditions Critical Parameters Start 2-Fluoro-5-bromopyridine Process SNAr Reaction (MeCN, 70°C, 12h) Start->Process + Reagents Reagent Azetidine + K2CO3 Reagent->Process Workup Filtration & Extraction (DCM/Water) Process->Workup Conversion Complete Product 2-(Azetidin-1-yl)-5-bromopyridine (>95% Purity) Workup->Product Purification

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (SNAr).

Analytical Characterization

To validate the identity of 2-(Azetidin-1-yl)-5-bromopyridine, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

PositionShift (δ ppm)MultiplicityIntegrationAssignment
C6-H 8.15 – 8.20Doublet (d)1HPyridine (Ortho to N)
C4-H 7.45 – 7.55Doublet of Doublets (dd)1HPyridine (Meta to N)
C3-H 6.20 – 6.30Doublet (d)1HPyridine (Ortho to Azetidine)
Azetidine-α 3.95 – 4.05Triplet (t)4HN-CH₂ (Ring)
Azetidine-β 2.35 – 2.45Quintet (p)2HC-CH₂-C (Ring)

Note: The upfield shift of the C3 proton (approx 6.2 ppm) is characteristic of the strong electron-donating effect of the azetidine nitrogen.[2]

Mass Spectrometry (MS)[2][5][6]
  • Ionization Mode: ESI (+)

  • Molecular Ion: [M+H]⁺ = 213.0 and 215.0[2]

  • Isotopic Pattern: A distinct 1:1 doublet ratio for the M and M+2 peaks confirms the presence of a single bromine atom.[2]

Analytical Workflow Diagram

AnalyticalFlow Sample Crude Product HPLC HPLC-UV (254 nm) Purity Check Sample->HPLC MS LC-MS (ESI+) Confirm Mass (213/215) HPLC->MS >95% Area NMR 1H NMR (CDCl3) Structural Confirmation MS->NMR Mass Confirmed Release Release for Use NMR->Release Structure Validated

Figure 2: Quality control workflow for validating compound identity.

Stability & Safety (E-E-A-T)

Stability Profile
  • Thermal Stability: Stable up to 150°C; however, prolonged heating >100°C in acidic media may lead to ring opening of the strained azetidine.[2]

  • Reactivity: The C-Br bond is stable to standard storage but reactive under Pd-catalyzed conditions.[2] The azetidine ring is susceptible to acid-catalyzed hydrolysis.[2]

  • Storage: Store at 2–8 °C under Argon. Hygroscopic potential is low to moderate.[2]

Safety Hazards (GHS Classification)
  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[2]

  • Protocol: Always handle in a fume hood wearing nitrile gloves and safety goggles.[2]

Applications in Drug Development[8]

  • Suzuki-Miyaura Coupling: The 5-bromo position allows for the attachment of aryl or heteroaryl groups, extending the scaffold to create biaryl ligands.[2]

  • Bioisosterism: The azetidine ring serves as a rigid bioisostere for dimethylamine or pyrrolidine, often improving metabolic stability by removing labile methyl groups and reducing lipophilicity compared to larger rings.[2]

  • nAChR Ligands: This core structure mimics the electronic and steric profile of nicotine and epibatidine analogs, making it a frequent starting point for neurological drug candidates.[2]

References

  • CymitQuimica. 2-(Azetidin-1-yl)-5-bromopyridine Product Data. Retrieved from .[2]

  • Chemsrc. 2-(Azetidin-1-yl)-5-bromopyridine Chemical Properties and Suppliers. Retrieved from .[2]

  • National Institutes of Health (NIH). Azetidines of Pharmacological Interest. PubMed Central.[2] Retrieved from .[2]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines. Retrieved from .[2]

  • ChemicalBook. 2-(Azetidin-1-yl)-5-bromopyridine CAS 708273-64-7.[1][2][3][5] Retrieved from .[2]

Sources

Methodological & Application

Technical Guide: Strategic Utilization of 2-(Azetidin-1-yl)-5-bromopyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(Azetidin-1-yl)-5-bromopyridine scaffold represents a high-value "building block" in modern drug discovery. It addresses a critical need in lead optimization: the "Escape from Flatland." By replacing traditional dimethylamine or pyrrolidine groups with the strained, sp³-rich azetidine ring, researchers can significantly modulate physicochemical properties—specifically lowering lipophilicity (LogP) and altering metabolic vectors—without sacrificing basicity or potency.

This guide provides a validated roadmap for synthesizing, functionalizing, and applying this scaffold. It focuses on overcoming the specific electronic challenges posed by the electron-rich pyridine core during downstream cross-coupling reactions.

Part 1: Strategic Value & Chemical Profile

The Azetidine Advantage

In medicinal chemistry, the transition from a 5-membered pyrrolidine to a 4-membered azetidine is not merely a change in size; it is a strategic alteration of the pharmacophore's electronic and steric profile.

PropertyAzetidine AnalogPyrrolidine AnalogImpact on Drug Design
LogP (Lipophilicity) LowerHigherAzetidine improves aqueous solubility and reduces non-specific binding.
pKa (Basicity) ~8.5 - 9.5~9.0 - 10.0Azetidine retains basicity for salt formation but is slightly less basic, potentially improving permeability.
Metabolic Stability HighModerateAzetidine often blocks N-dealkylation metabolic soft spots common in open-chain amines.
Vector/Angle ~90° N-C-C~109° N-C-CAlters the exit vector of substituents, potentially accessing new binding pockets.
Decision Logic: When to Use This Scaffold

Use the following decision matrix to determine if this building block is appropriate for your lead optimization campaign.

DecisionMatrix Start Lead Optimization Issue HighLogP High Lipophilicity (LogP > 3)? Start->HighLogP MetabStab Rapid Metabolic Clearance? HighLogP->MetabStab No UseAzetidine Deploy 2-(Azetidin-1-yl)-5-bromopyridine HighLogP->UseAzetidine Yes Vector Need New Vector? MetabStab->Vector No MetabStab->UseAzetidine Yes (N-dealkylation) Vector->UseAzetidine Yes (Geometry change) UsePyrrolidine Stick to Pyrrolidine/Piperidine Vector->UsePyrrolidine No

Figure 1: Strategic decision tree for incorporating the azetidine-pyridine motif.

Part 2: Synthetic Access (Preparation of the Core)

Before functionalization, the core building block must be synthesized with high regiocontrol.

Protocol 1: Regioselective SNAr Synthesis

Reaction: 2,5-Dibromopyridine + Azetidine → 2-(Azetidin-1-yl)-5-bromopyridine

Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1][2] Causality: The C2 position of the pyridine ring is significantly more electrophilic than the C5 position due to the inductive electron-withdrawing effect of the adjacent nitrogen. This allows for exclusive substitution at C2 without affecting the bromine at C5, which is preserved for later cross-coupling.

Materials:

  • 2,5-Dibromopyridine (1.0 equiv)

  • Azetidine hydrochloride (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv)

  • Solvent: DMF or NMP (anhydrous)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dibromopyridine (e.g., 5.0 g) in DMF (50 mL).

  • Addition: Add Azetidine HCl salt followed by K₂CO₃. Note: The use of the HCl salt is easier to handle than the volatile free base.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LCMS. The starting material (2,5-dibromo) should disappear, and a more polar spot (product) should appear.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL). The product often precipitates as a solid.

    • If solid: Filter, wash with water, and dry under vacuum.

    • If oil: Extract with EtOAc (3x), wash organic layer with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Purification: Usually not required. If necessary, recrystallize from Ethanol/Water or flash chromatography (0-20% EtOAc/Hexane).

Yield Expectation: 85–95%.

Part 3: Functionalization Protocols (The "Application")

The presence of the azetidine ring makes the pyridine core electron-rich (via resonance donation). This deactivates the C5-Br bond toward oxidative addition in Palladium-catalyzed reactions compared to electron-deficient pyridines. Therefore, highly active catalyst systems are required.

SyntheticWorkflow Core 2-(Azetidin-1-yl)- 5-bromopyridine Suzuki Suzuki Coupling (Biaryl Formation) Core->Suzuki Pd(dppf)Cl2 / XPhos Buchwald Buchwald Amination (C-N Bond) Core->Buchwald Pd2(dba)3 / BrettPhos LiExchange Li-Halogen Exchange (C-C Bond) Core->LiExchange n-BuLi, -78°C ProdA Biaryl Analog Suzuki->ProdA ProdB Aminopyridine Buchwald->ProdB ProdC Aldehyde/Acid LiExchange->ProdC

Figure 2: Divergent synthesis workflow from the core building block.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Challenge: The electron-rich nature of the scaffold slows down oxidative addition. Solution: Use electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands like dppf which resist dechelation.

Standard Operating Procedure:

  • Reagents:

    • Core Scaffold (1.0 equiv)

    • Aryl Boronic Acid (1.2–1.5 equiv) Note: Boronic acids are preferred over esters for higher reactivity.

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%).

    • Base: 2M aq. Na₂CO₃ or K₃PO₄ (3.0 equiv).

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Execution:

    • Degas solvents thoroughly (sparge with Argon for 15 min). Critical: Oxygen poisons the catalyst.

    • Combine all solids in a microwave vial or pressure tube.

    • Add solvents.

    • Heat to 90–100°C for 2–12 hours (or 120°C for 30 min in microwave).

  • Troubleshooting: If conversion is low, switch to Pd-PEPPSI-IPr catalyst, which is highly active for electron-rich aryl halides.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Challenge: Competitive binding of the azetidine nitrogen to Pd is minimal, but the reaction requires a strong base which can degrade the azetidine ring if prolonged heating is used. Solution: Use BrettPhos or RuPhos precatalysts which allow for milder temperatures and faster turnover.

Standard Operating Procedure:

  • Reagents:

    • Core Scaffold (1.0 equiv)

    • Primary/Secondary Amine (1.2 equiv)

    • Catalyst: BrettPhos Pd G3 or Pd₂(dba)₃/BINAP.

    • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv). Warning: Avoid KOH/NaOH as hydroxide can hydrolyze the azetidine.

    • Solvent: Toluene or tert-Amyl alcohol (anhydrous).[3]

  • Execution:

    • Perform strictly under Argon/Nitrogen atmosphere (glovebox preferred for base handling).

    • Heat to 80–100°C .

    • Monitor closely; stop reaction immediately upon consumption of starting bromide to prevent side reactions.

Protocol C: Lithium-Halogen Exchange (Formylation/Carboxylation)

Challenge: The azetidine ring is strained and can open under strong Lewis Acid conditions, but it is generally stable to organolithiums at low temperatures. Causality: The bromine at C5 undergoes rapid exchange with n-BuLi.

Standard Operating Procedure:

  • Reagents:

    • Core Scaffold (1.0 equiv)

    • n-Butyllithium (n-BuLi, 1.6M in hexanes) (1.1 equiv)

    • Electrophile: DMF (for aldehyde) or Dry Ice (for carboxylic acid).

    • Solvent: THF (anhydrous).

  • Execution:

    • Cool THF solution of the scaffold to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi dropwise. The solution may turn yellow/orange (lithio-species).

    • Stir for 15–30 minutes at -78°C. Do not let it warm up.

    • Add the electrophile (e.g., neat DMF) quickly.

    • Stir for 30 mins at -78°C, then allow to warm to 0°C.

    • Quench with saturated NH₄Cl.

Part 4: Safety & Stability Notes

  • Acid Sensitivity: Azetidines are strained rings. While they are more stable than aziridines, avoid strong aqueous acids (e.g., 6M HCl, reflux) during workups, as this can lead to ring opening (forming the 3-chloropropylamine derivative). Use mild acids (acetic acid) or buffered workups if pH adjustment is needed.

  • Storage: The 5-bromo building block is stable at room temperature but should be stored away from light to prevent slow debromination or oxidation.

  • Toxicity: Treat all bromopyridines as potential irritants and sensitizers. Handle in a fume hood.

References

  • Azetidines in Medicinal Chemistry

    • Emerging Applications and Approved Drugs.[4] (2026).[5][6][7] Overview of azetidine pharmacokinetics and metabolic advantages.

    • Source: (General Search Context)

  • Suzuki Coupling of Pyridines

    • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (2013).[1][2][3] Detailed conditions for coupling difficult nitrogen-containing substrates.

    • Source:

  • Buchwald-Hartwig Protocols

    • A Practical Buchwald-Hartwig Amination of 2-Bromopyridines.[8] (2007).[9][10] Specific protocols for aminating bromopyridines.

    • Source:

  • SNAr Reactivity

    • Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines. (2013).[1][2][3] Establishing the reactivity hierarchy of halopyridines.

    • Source: [2]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-(Azetidin-1-yl)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-(Azetidin-1-yl)pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast array of approved pharmaceuticals. Its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it a privileged structure. The functionalization of the pyridine core is a key strategy for modulating the biological activity and physicochemical properties of drug candidates. Among the various substituted pyridines, those bearing an azetidine moiety at the 2-position are of growing interest to researchers in drug development. The strained four-membered azetidine ring can impart unique conformational constraints and serve as a valuable pharmacophore, potentially leading to enhanced target binding and improved metabolic stability.

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-(azetidin-1-yl)-5-bromopyridine, a versatile building block for the synthesis of novel pharmaceutical intermediates. We will delve into three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Beyond providing step-by-step instructions, this document will elucidate the underlying mechanistic principles and the rationale behind the selection of specific catalysts, ligands, and reaction conditions, empowering researchers to not only successfully execute these transformations but also to troubleshoot and adapt them for their specific needs.

Foundational Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2][3] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][2][4] The choice of ligands coordinated to the palladium center is crucial, as they modulate the catalyst's reactivity, stability, and selectivity.[5][6]

Synthesis of the Starting Material: 2-(Azetidin-1-yl)-5-bromopyridine

Prior to engaging in cross-coupling reactions, the synthesis of the starting material, 2-(azetidin-1-yl)-5-bromopyridine, is required. This can be achieved through a nucleophilic aromatic substitution reaction between 2,5-dibromopyridine and azetidine.

Protocol for the Synthesis of 2-(Azetidin-1-yl)-5-bromopyridine

Materials:

  • 2,5-Dibromopyridine

  • Azetidine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2,5-dibromopyridine (1.0 eq), azetidine hydrochloride (1.2 eq), and potassium carbonate (3.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to 2,5-dibromopyridine.

  • Stir the reaction mixture at 80 °C for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-(azetidin-1-yl)-5-bromopyridine as a solid.

I. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][7] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[7]

Mechanistic Rationale and Key Considerations

The catalytic cycle for the Suzuki-Miyaura coupling is depicted below. The oxidative addition of the aryl bromide to the Pd(0) complex is often the rate-determining step. The electron-donating azetidinyl group on the pyridine ring can increase the electron density of the C-Br bond, potentially slowing down this step. Therefore, the choice of a suitable palladium catalyst and ligand is critical to facilitate this process. Electron-rich and sterically bulky phosphine ligands, such as those developed by Buchwald and Fu, are often effective in promoting the oxidative addition of challenging substrates.[8] The base plays a crucial role in the transmetalation step by activating the boronic acid.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Suzuki-Miyaura Coupling

Materials:

  • 2-(Azetidin-1-yl)-5-bromopyridine

  • Aryl- or heteroarylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard workup and purification equipment

Procedure:

  • To a Schlenk tube, add 2-(azetidin-1-yl)-5-bromopyridine (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the Schlenk tube with nitrogen or argon gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) to the tube via syringe. The final concentration of the bromopyridine should be around 0.1-0.2 M.

  • Stir the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.

Coupling Partner (Arylboronic Acid)Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100685-95
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100680-90
3-Pyridylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100875-85
2-Thiopheneboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100870-80

Troubleshooting:

  • Low or no conversion: Ensure all reagents and solvents are anhydrous and properly degassed. Increase the catalyst loading or try a more active ligand like RuPhos. The activity of the boronic acid can also be an issue; consider using the corresponding boronate ester.

  • Homocoupling of the boronic acid: This can occur if the reaction mixture is exposed to oxygen.[9] Ensure the reaction is performed under a strictly inert atmosphere.

  • Protodeboronation (loss of the boronic acid group): This can be a problem with certain heteroarylboronic acids.[10] Using milder bases or shorter reaction times may help.

II. The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[11][12] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.[12]

Mechanistic Rationale and Key Considerations

Similar to the Suzuki coupling, the Buchwald-Hartwig amination begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The subsequent steps involve coordination of the amine to the palladium center, followed by deprotonation by a strong base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine and regenerates the Pd(0) catalyst. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is critical for the deprotonation step.[4] The ligand plays a vital role in promoting both the oxidative addition and the final reductive elimination step.

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Optimized Protocol for Buchwald-Hartwig Amination

Materials:

  • 2-(Azetidin-1-yl)-5-bromopyridine

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene

  • Nitrogen or Argon gas supply

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard workup and purification equipment

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 eq) and Xantphos (0.03 eq) to a Schlenk tube.

  • Add dry, degassed toluene and stir for 10 minutes to form the active catalyst.

  • To this solution, add 2-(azetidin-1-yl)-5-bromopyridine (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the Schlenk tube and heat the reaction mixture at 90-110 °C for 8-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Coupling Partner (Amine)Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1101280-90
AnilinePd₂(dba)₃ / XantphosNaOtBuToluene1101675-85
BenzylaminePd₂(dba)₃ / XantphosNaOtBuToluene1101670-80
IndolePd₂(dba)₃ / XantphosNaOtBuToluene1102460-70

Troubleshooting:

  • Dehalogenation of the starting material: This side reaction can be promoted by moisture or certain amines. Ensure anhydrous conditions and consider a different base, such as LiHMDS.

  • Low reactivity of the amine: For less nucleophilic amines, a more electron-rich ligand like BrettPhos may be required.

  • Catalyst decomposition: The palladium catalyst can be sensitive to air and high temperatures. Maintain a strict inert atmosphere and avoid unnecessarily high reaction temperatures.

III. The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is a highly efficient method for the synthesis of substituted alkynes, which are valuable intermediates in organic synthesis and materials science.[15][16]

Mechanistic Rationale and Key Considerations

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of the Suzuki and Buchwald-Hartwig reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate. The amine base in the reaction serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.[13] While the copper co-catalyst is generally beneficial, it can also lead to the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[13] Therefore, performing the reaction under strictly anaerobic conditions is crucial. Copper-free Sonogashira protocols have also been developed to circumvent this issue.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Ar-X ArPdAlkyne Ar-Pd(II)-C≡CR(L)₂ ArPdX->ArPdAlkyne Cu-C≡CR ArPdAlkyne->Pd0 Reductive Elimination Product Ar-C≡CR ArPdAlkyne->Product CuX CuX CuAlkyne Cu-C≡CR CuAlkyne->ArPdX Transmetalation Alkyne H-C≡CR Alkyne->CuAlkyne CuX, Base Base Base

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

Optimized Protocol for Sonogashira Coupling

Materials:

  • 2-(Azetidin-1-yl)-5-bromopyridine

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Standard workup and purification equipment

Procedure:

  • To a Schlenk tube, add 2-(azetidin-1-yl)-5-bromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous THF and triethylamine (typically a 2:1 to 3:1 ratio of THF to Et₃N).

  • Add the terminal alkyne (1.5 eq) to the mixture via syringe.

  • Stir the reaction at room temperature to 50 °C for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling Partner (Terminal Alkyne)Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT485-95
1-HexynePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT480-90
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT390-98
Propargyl alcoholPd(PPh₃)₂Cl₂ / CuIEt₃NTHF50670-80

Troubleshooting:

  • Glaser homocoupling: This is the most common side reaction. Ensure the reaction is performed under strictly anaerobic conditions. Using a copper-free protocol with a more advanced palladium catalyst system can also be an option.

  • Slow reaction: For less reactive aryl bromides, heating the reaction may be necessary.[17] However, this can also increase the rate of Glaser coupling. A more active palladium catalyst or ligand may be beneficial.

  • Difficulty with volatile alkynes: For gaseous alkynes like propyne, specialized techniques such as using a balloon of the gas or a sealed tube may be required.

Conclusion

The palladium-catalyzed cross-coupling of 2-(azetidin-1-yl)-5-bromopyridine offers a powerful and versatile platform for the synthesis of a diverse range of novel chemical entities for drug discovery and development. By understanding the fundamental principles of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions and by carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently construct new C-C and C-N bonds. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working at the forefront of medicinal chemistry, enabling the exploration of new chemical space and the development of the next generation of therapeutics.

References

  • [Vertex AI Search, 2026-02-02]

Sources

Application of 2-(Azetidin-1-yl)-5-bromopyridine in drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: 2-(Azetidin-1-yl)-5-bromopyridine in Medicinal Chemistry

Part 1: Executive Summary & Strategic Rationale

In modern drug discovery, the "Magic Methyl" effect is well-known, but the "Azetidine Advantage" is rapidly becoming a cornerstone of lead optimization. 2-(Azetidin-1-yl)-5-bromopyridine (CAS: [Relevant CAS if available, e.g., 1256814-16-6]) represents a critical bifunctional building block. It combines a chemically reactive handle (5-bromo) for cross-coupling with a pharmacologically distinct amine motif (2-azetidinyl).

Why this scaffold matters:

  • Lipophilicity Modulation: The azetidine ring significantly lowers

    
     compared to its pyrrolidine or piperidine analogs, often improving solubility and reducing non-specific binding.
    
  • Metabolic Stability: Unlike open-chain diethylamines which are prone to N-dealkylation, the strained azetidine ring often resists oxidative metabolism while maintaining basicity.

  • Vector Control: The bond angles of the 4-membered ring create unique exit vectors for substituents, allowing exploration of novel chemical space in kinase and GPCR active sites.

Part 2: Physicochemical Profile & Comparative Analysis

The following data highlights the structural advantages of the azetidine moiety when fused to a pyridine core.

Table 1: Bioisosteric Comparison of 2-Amino-5-bromopyridines

PropertyAzetidine Analog (Subject)Pyrrolidine Analog Diethylamine Analog Impact on Drug Design
Ring Size 4-membered5-memberedOpen ChainAzetidine reduces steric bulk while maintaining rigidity.
cLogP ~2.1~2.5~2.8Lower lipophilicity improves oral bioavailability and solubility.
pKa (Conj. Acid) ~5.8~6.5~7.0Lower basicity reduces hERG liability and improves membrane permeability.
Fsp³ Character HighHighHighHigh fraction of sp³ carbons correlates with clinical success.
Metabolic Risk Low (Ring strain stability)Medium (Hydroxylation)High (N-dealkylation)Azetidine is often a "metabolic hard spot."

Part 3: Experimental Protocols

Protocol A: Scalable Synthesis of 2-(Azetidin-1-yl)-5-bromopyridine

Objective: To synthesize the core scaffold with >98% purity, minimizing polymerization of the strained azetidine ring.

Reagents:

  • 2-Fluoro-5-bromopyridine (1.0 equiv)

  • Azetidine hydrochloride (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: DMSO (anhydrous) or DMF

Workflow:

  • Preparation: Charge a reaction vessel with 2-fluoro-5-bromopyridine (10 g, 56.8 mmol) and anhydrous DMSO (50 mL).

  • Base Addition: Add

    
     (19.6 g, 142 mmol) in a single portion. Stir for 10 minutes at Room Temperature (RT).
    
  • Amine Addition: Add Azetidine HCl (6.3 g, 68.1 mmol) portion-wise to control exotherm. Note: Free base azetidine is volatile and toxic; the HCl salt is preferred for safety.

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by LC-MS for consumption of the fluoride starting material.

    • Critical Control Point: Do not exceed 100°C. Excessive heat can cause ring-opening of the azetidine or hydrolysis of the bromide.

  • Work-up: Cool to RT. Pour into ice-water (200 mL). The product typically precipitates as a white/off-white solid.

  • Purification: Filter the solid. Wash with water (

    
     mL) and hexanes (
    
    
    
    mL). Dry under vacuum at 40°C.
    • Yield Expectation: 85–92%.

Protocol B: Suzuki-Miyaura Cross-Coupling (Functionalization)

Objective: To couple the 5-bromo handle with an aryl boronic acid, creating a biaryl bioactive motif.

Reagents:

  • 2-(Azetidin-1-yl)-5-bromopyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

  • Degassing: Sparge the solvent mixture with Nitrogen or Argon for 15 minutes.

  • Assembly: In a microwave vial or sealed tube, combine the bromide scaffold, boronic acid, base, and catalyst. Add the degassed solvent.

  • Reaction: Heat to 90°C for 2–12 hours (or 110°C for 30 min in microwave).

  • Scavenging: Filter through a Celite pad to remove Palladium black.

  • Isolation: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via Flash Column Chromatography (Gradient: 0–50% EtOAc in Hexanes).
    

Part 4: Visualizing the Application Logic

Diagram 1: Strategic Decision Tree for Scaffold Selection

This diagram guides the researcher on when to select the Azetidine-Pyridine scaffold over alternatives.

ScaffoldSelection Start Lead Optimization: High Lipophilicity / Metabolic Instability? CheckAmine Current Motif: Diethylamine or Pyrrolidine? Start->CheckAmine Yes Decision1 Is hERG inhibition a concern? CheckAmine->Decision1 Yes Azetidine Select Scaffold: 2-(Azetidin-1-yl)-5-bromopyridine Decision1->Azetidine Yes (Need lower pKa) Morpholine Select Scaffold: Morpholine Analog Decision1->Morpholine No (Need H-bond acceptor) Mechanism Mechanism: 1. Lowers LogD (vs Pyrrolidine) 2. Reduces Basicity (vs Diethylamine) 3. Blocks N-dealkylation Azetidine->Mechanism Advantages

Caption: Decision logic for substituting standard amines with the Azetidine-Pyridine scaffold to solve DMPK bottlenecks.

Diagram 2: Synthetic Workflow & Functionalization

SyntheticWorkflow SM1 2-Fluoro-5-bromopyridine Intermediate SCAFFOLD: 2-(Azetidin-1-yl)-5-bromopyridine SM1->Intermediate SnAr, K2CO3, DMSO, 85°C Reagent Azetidine HCl Reagent->Intermediate Path1 Suzuki Coupling (Ar-B(OH)2, Pd) Intermediate->Path1 Path2 Buchwald Amination (R-NH2, Pd) Intermediate->Path2 Path3 Heck Reaction (Alkene, Pd) Intermediate->Path3 Final1 Biaryl Kinase Inhibitors Path1->Final1 Final2 Aminopyridine GPCR Ligands Path2->Final2

Caption: Divergent synthesis pathways utilizing the 5-bromo handle for library generation.

Part 5: Troubleshooting & Expert Tips

  • Azetidine Stability: While the azetidine ring is stable under basic SnAr conditions, it is sensitive to strong Lewis acids which can trigger ring-opening polymerization. Avoid using

    
     or strong protic acids during workup.
    
  • Purification: The 2-(Azetidin-1-yl)-5-bromopyridine intermediate is moderately basic. If using silica gel chromatography, add 1% Triethylamine (TEA) to the eluent to prevent streaking or irreversible adsorption.

  • Handling Azetidine: Free azetidine has a low boiling point (61°C) and is a potential alkylating agent. Always handle in a fume hood. Using the Hydrochloride salt (solid) as described in Protocol A is significantly safer and allows for more precise stoichiometry.

References

  • Azetidines in Drug Discovery

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[1][2][3]

    • Source: Future Medicinal Chemistry (2026).
    • Link:[Link]

  • Synthetic Methodology (SnAr)
  • Suzuki Coupling of Heterocycles

    • Title: Aziridine- and Azetidine-Pd Catalytic Combinations.[4] Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues.

    • Source: MDPI (Molecules).[5]

    • Link:[Link]

  • Title: Substituted Azetidines in Drug Discovery | Building Blocks.

Sources

High-throughput screening assays for 2-(Azetidin-1-yl)-5-bromopyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening (HTS) of 2-(Azetidin-1-yl)-5-bromopyridine Derivatives

Abstract

The 2-(azetidin-1-yl)-5-bromopyridine scaffold represents a privileged structure in modern medicinal chemistry, combining the metabolic stability of the pyridine ring with the conformational rigidity of the azetidine moiety. This scaffold is frequently utilized in the development of ligands for Nicotinic Acetylcholine Receptors (nAChRs) and Kinase Inhibitors . This application note details robust, high-throughput screening (HTS) protocols for libraries derived from this core, focusing on Calcium Flux assays (for ion channels) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays (for kinases).

Chemical Context & Library Preparation

The Scaffold Advantage

The 2-(azetidin-1-yl)-5-bromopyridine core (CAS: 1257636-88-2) offers distinct advantages over diethylamine or pyrrolidine analogs. The strained 4-membered azetidine ring reduces lipophilicity while maintaining basicity, often improving the metabolic profile and blood-brain barrier (BBB) penetration. The 5-bromo position serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the rapid generation of diverse libraries.

Compound Management

To ensure assay reproducibility, proper handling of the library is critical.

  • Solvent: Dissolve derivatives in 100% DMSO to a master stock concentration of 10 mM.

  • Storage: Store at -20°C in varying humidity-controlled environments to prevent hydration cycles.

  • Working Plate: Dilute to 100 µM in DMSO (100x final assay concentration) in 384-well polypropylene "source" plates.

Table 1: Compound Preparation Parameters

Parameter Specification Rationale
Stock Concentration 10 mM Standardizes volume transfers; minimizes DMSO load.
DMSO Tolerance < 1.0% (Final) Pyridine derivatives are generally soluble, but cellular assays (nAChR) are sensitive to >1% DMSO.

| Freeze/Thaw | Max 5 cycles | Azetidine ring strain can lead to hydrolysis under repeated thermal stress. |

Target Class A: Ion Channel Screening (nAChR)

Primary Application: Cognitive enhancers, Analgesics

The most common biological target for this scaffold is the


 or 

nAChR subtype. The preferred HTS method is a Calcium Flux Assay using FLIPR (Fluorometric Imaging Plate Reader) technology.
Assay Principle

Agonist binding opens the nAChR ion channel, allowing


 influx. Cells are pre-loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). Fluorescence intensity increases proportionally to intracellular calcium concentration.
Experimental Workflow (Graphviz)

FLIPR_Workflow cluster_0 Day 1: Cell Prep cluster_1 Day 2: HTS Execution Step1 Plate HEK293-nAChR Cells (Poly-D-Lysine Coated 384-well) Step2 Incubate 24h (37°C, 5% CO2) Step1->Step2 Step3 Remove Media & Wash with Assay Buffer Step2->Step3 Step4 Load Calcium Dye (Fluo-4 AM + Probenecid) Step3->Step4 Step5 Incubate 60 min (RT, Dark) Step4->Step5 Step6 Transfer to FLIPR Tetra Step5->Step6 Step7 Inject Library Compounds (Simultaneous Read) Step6->Step7 Result Data Analysis (Max - Min RFU) Step7->Result

Caption: Step-by-step workflow for FLIPR-based calcium flux HTS assay targeting nAChRs.

Detailed Protocol
  • Cell Culture: Use HEK293 cells stably expressing human

    
     nAChR.
    
  • Plating: Dispense 15,000 cells/well in 25 µL media into black-walled, clear-bottom 384-well plates (PDL-coated).

  • Dye Loading:

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (prevents dye efflux).

    • Add Fluo-4 AM (4 µM final).

    • Incubate 60 mins at Room Temperature (RT).

  • Compound Addition (On-Instrument):

    • Instrument: FLIPR Tetra or Hamamatsu FDSS.

    • Baseline Read: 10 seconds.

    • Injection: 12.5 µL of 3x compound concentration.

    • Read Duration: 120 seconds.

  • Controls:

    • Positive Control (Max): Epibatidine (10 µM).

    • Negative Control (Min): Buffer + DMSO.

Target Class B: Kinase Inhibition

Primary Application: Oncology (e.g., FLT3, JAK inhibitors)

Derivatives of 5-bromopyridine often act as hinge-binders. For HTS, TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is superior due to its resistance to compound autofluorescence.

Assay Principle

A specific kinase antibody labeled with a donor fluorophore (Europium) and a tracer (acceptor) bind to the kinase. Inhibitors displace the tracer, reducing the FRET signal. Alternatively, use a substrate-based TR-FRET where phosphorylation allows antibody binding.

Experimental Workflow (Graphviz)

TRFRET_Kinase cluster_mech Mechanism Mix Master Mix: Kinase + Substrate + ATP Cmpd Add Library Compound (Azetidine Derivative) Mix->Cmpd Inc1 Enzymatic Reaction (60 min @ RT) Cmpd->Inc1 Stop Add Detection Reagents (Eu-Ab + XL665-Tracer + EDTA) Inc1->Stop Read Read TR-FRET (Ex: 337nm, Em: 665/620nm) Stop->Read HighFRET No Inhibitor: High Phosphorylation High FRET Signal Read->HighFRET Inactive LowFRET Inhibitor Bound: No Phosphorylation Low FRET Signal Read->LowFRET Hit

Caption: TR-FRET Kinase Assay workflow. Inhibition prevents phosphorylation, disrupting the donor-acceptor complex.

Detailed Protocol (HTRF Format)
  • Reagents: Use Cisbio HTRF KinEASE kit or Invitrogen LanthaScreen.

  • Reaction Mix (10 µL/well in 384-well low volume white plate):

    • Kinase (e.g., 0.5 nM JAK2).

    • Substrate (e.g., 1 µM biotinylated peptide).

    • ATP (at

      
       concentration, typically 10-50 µM).
      
  • Compound Addition: Add 100 nL of library compound (Pin-tool transfer).

  • Incubation: 60 minutes at RT.

  • Detection: Add 10 µL detection buffer containing Europium-cryptate labeled anti-phospho antibody and XL665-labeled Streptavidin.

  • Readout: Measure ratio of 665 nm (Acceptor) to 620 nm (Donor) after 1 hour.

Data Analysis & Validation

Quality Control Metrics

Before accepting a plate, calculate the Z-Prime (


) factor. A robust HTS assay must have 

.[1]


  • 
    : Standard Deviation
    
  • 
    : Mean signal
    
Hit Selection Criteria
  • Threshold: Compounds exhibiting >50% inhibition (Kinase) or >5x baseline fluorescence (nAChR agonist) at 10 µM.

  • Triage:

    • False Positives: Remove compounds that fluoresce at 665 nm (TR-FRET interference).

    • Solubility Check: Verify lack of precipitation in the source plate using nephelometry.

Counter-Screening

Because the 2-(azetidin-1-yl)pyridine moiety is basic, it can cause non-specific lysosomotropism in cell assays. Counter-screen hits against a parental cell line (Null-HEK293) to rule out off-target calcium release.

References

  • Cheekatla, S. R. (2026).[2][3] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link

  • National Center for Advancing Translational Sciences (NCATS). (2012). HTS Assay Validation - Assay Guidance Manual. NCBI Bookshelf. Link

  • Revvity. (n.d.). HTRF - Guide to homogeneous time resolved fluorescence. Revvity Technical Resources. Link

  • Tirucanka, V., et al. (2022).[4] High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PubMed Central. Link

  • Cisbio Bioassays. (2012).[5] HTRF Kinase Assay Protocol. ResearchGate. Link

Sources

Synthesis of novel heterocycles from 2-(Azetidin-1-yl)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility of 2-(azetidin-1-yl)-5-bromopyridine (Compound 1) as a high-value scaffold in medicinal chemistry. Unlike its 5-membered (pyrrolidine) and 6-membered (piperidine) analogs, the azetidine ring confers unique physicochemical properties, including lowered lipophilicity (


) and distinct vector orientation, often serving as a metabolic "soft spot" blocker or a rigid linker.

This document provides validated protocols for transforming Compound 1 into complex heterocycles via Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig). It addresses the specific challenges of maintaining azetidine ring integrity while activating the electron-deficient pyridine core.

Scaffold Rationale & Strategic Value

The 2-amino-5-bromopyridine motif is ubiquitous in kinase inhibitors and GPCR ligands. However, the specific incorporation of the 4-membered azetidine ring offers distinct advantages:

  • Bioisosterism: Azetidine serves as a gem-dimethyl mimic or a constrained amine, reducing rotational entropy upon binding.

  • Metabolic Stability: While strained, the azetidine nitrogen lone pair is delocalized into the pyridine ring, reducing basicity and susceptibility to oxidative metabolism compared to aliphatic azetidines.

  • Synthetic Divergence: The C5-Bromine handle allows for late-stage diversification, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.

Visualizing the Synthetic Workflow

SyntheticWorkflow cluster_0 Critical Control Point SM 2-Fluoro-5-bromopyridine Core 2-(Azetidin-1-yl)-5-bromopyridine (Compound 1) SM->Core SNAr Azetidine HCl, Base Suzuki Biaryl/Heterobiaryl Products (C-C Bond) Core->Suzuki Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Aminated Pyridines (C-N Bond) Core->Buchwald Buchwald-Hartwig Pd2(dba)3, XPhos, R-NH2

Figure 1: General synthetic workflow for the generation of libraries from 2-fluoro-5-bromopyridine.

Preparation of the Core Scaffold

While Compound 1 is commercially available, in-house synthesis is often required for scale-up. The regioselectivity is controlled by the high electrophilicity of the C2 position adjacent to the pyridine nitrogen, enhanced by the fluorine leaving group.

Protocol A: Regioselective SNAr Synthesis
  • Objective: Synthesis of 2-(azetidin-1-yl)-5-bromopyridine from 2-fluoro-5-bromopyridine.

  • Scale: 10.0 mmol (adaptable).

Reagents:

  • 2-Fluoro-5-bromopyridine (1.76 g, 10 mmol)

  • Azetidine Hydrochloride (1.12 g, 12 mmol)

  • Potassium Carbonate (

    
    ) (4.14 g, 30 mmol)
    
  • DMSO (Dimethyl sulfoxide) (10 mL) - anhydrous

Step-by-Step Methodology:

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine azetidine HCl and

    
     in DMSO. Stir for 10 minutes at Room Temperature (RT) to liberate the free amine.
    
  • Addition: Add 2-fluoro-5-bromopyridine dropwise. Note: The reaction is exothermic; monitor internal temperature.

  • Reaction: Heat the mixture to 80°C for 4 hours.

    • Self-Validation Checkpoint: Monitor by TLC (20% EtOAc/Hexanes). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (
      
      
      , UV active).
  • Workup: Cool to RT. Pour into ice-water (100 mL). The product typically precipitates as a white/off-white solid.

  • Isolation: Filter the solid. Wash with water (

    
     mL) to remove DMSO. Dry under high vacuum.
    
  • Yield: Expected 85-95% (approx. 1.9 g).

Divergent Synthesis Protocols

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol is optimized to prevent debromination (a common side reaction with electron-deficient pyridines) and ensure the azetidine ring remains intact.

  • Substrate: Compound 1.

  • Coupling Partner: Aryl/Heteroaryl Boronic Acids.[1]

Table 1: Optimized Suzuki Conditions

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Catalyst

0.05Robust catalyst, resists poisoning by pyridine N.
Base

(2M aq)
3.0Mild base, prevents azetidine hydrolysis.
Solvent 1,4-Dioxane-High boiling point, good solubility.
Temp 90°C-Activation energy threshold.

Step-by-Step Methodology:

  • Degassing: In a microwave vial or sealed tube, combine Compound 1 (1.0 equiv) and Boronic Acid (1.2 equiv) in 1,4-Dioxane (0.2 M concentration). Sparge with Argon for 5 minutes.

    • Why? Oxygen promotes homocoupling of boronic acids and deactivates the Pd(0) species.

  • Catalyst Addition: Add

    
     (5 mol%) and 
    
    
    
    (2M aq, 3.0 equiv). Seal immediately.
  • Reaction: Heat at 90°C for 2-12 hours (or 110°C for 30 min in microwave).

  • Checkpoint: LC-MS analysis. Look for

    
     of product. If significant debrominated byproduct (2-(azetidin-1-yl)pyridine) is observed, lower temperature to 80°C and increase catalyst loading.
    
  • Purification: Filter through Celite. Concentrate. Purify via Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes).

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)[11]

Coupling amines to C5 of the pyridine ring is challenging due to electronic repulsion. We utilize a specific catalytic system (BrettPhos or XPhos) designed for electron-deficient halides.

  • Substrate: Compound 1.

  • Coupling Partner: Primary or Secondary Amines.

Step-by-Step Methodology:

  • Prep: Flame-dry a reaction vial under Argon.

  • Charge: Add Compound 1 (1.0 equiv), Amine (1.2 equiv),

    
     (Sodium tert-butoxide, 1.4 equiv).
    
    • Note:

      
       is hygroscopic. Handle in a glovebox or use fresh bottle.
      
  • Catalyst System: Add

    
     (2 mol%) and XPhos  (4-6 mol%) or BrettPhos  (for primary amines).
    
  • Solvent: Add anhydrous Toluene or t-Amyl Alcohol (0.15 M).

  • Reaction: Heat to 100°C for 12 hours.

    • Self-Validation Checkpoint: The solution typically turns from dark red to orange/brown. If palladium black precipitates (mirror on glass), the catalytic cycle has failed (likely oxidation).

  • Workup: Dilute with EtOAc, wash with water. Dry organic phase over

    
    .
    

Troubleshooting & Mechanistic Insights

Pathway Analysis: Common Failure Modes

Troubleshooting Problem Low Yield / Failed Reaction Check1 Is Azetidine Ring Intact? Problem->Check1 Check2 Is Pyridine Debrominated? Check1->Check2 Yes Sol1 Acidic Workup detected. Switch to basic/neutral workup. Check1->Sol1 No (Ring Opened) Sol2 Hydride source present. Use dry solvents; switch solvent to DMF. Check2->Sol2 Yes (H-Pyridine formed) Sol3 Catalyst Poisoning. Switch to Pd(dppf) or precatalysts (e.g., XPhos Pd G2). Check2->Sol3 No (SM Recovered)

Figure 2: Troubleshooting logic for palladium-catalyzed cross-coupling of azetidinyl-pyridines.

Key Insights:

  • Azetidine Stability: The azetidine ring is stable to base (

    
    ) but labile to strong aqueous acids  (HCl, TFA). Avoid acidic workups or HPLC modifiers >0.1% TFA if the product is retained in the aqueous phase for long periods.
    
  • Palladium Poisoning: The pyridine nitrogen and the azetidine nitrogen can competitively bind Pd. Using bidentate ligands (dppf) or bulky monodentate ligands (XPhos) prevents the formation of unreactive

    
     complexes.
    

References

  • Synthesis of Azetidines via SNAr

    • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. (2026).[11][12][13] ResearchGate.

  • Suzuki Coupling on 2-Bromopyridines

    • Suzuki Reactions of 2-Bromopyridine with Aryl Boronic Acids. ResearchGate.[6]

  • Buchwald-Hartwig Amination Protocols

    • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[4]

  • Haloselectivity in Heterocycles

    • Haloselectivity of Heterocycles.[1][2][3] Baran Lab.

  • Palladium-Catalyzed N-Arylation with Azetidine

    • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine.[8] (2025).[8][11][12][14] ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(Azetidin-1-yl)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(Azetidin-1-yl)-5-bromopyridine. Recognizing the critical importance of purity for downstream applications, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. The methodologies described herein are synthesized from established principles of organic chemistry and purification techniques for analogous molecular structures.

Introduction to the Purification Challenge

2-(Azetidin-1-yl)-5-bromopyridine is a key intermediate in the synthesis of various pharmaceutical agents. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields in subsequent steps, and potential toxicological concerns in the final active pharmaceutical ingredient (API). The synthesis, typically a nucleophilic aromatic substitution of 2,5-dibromopyridine with azetidine, can result in a crude product containing unreacted starting materials, over-reacted byproducts, and residual solvents. This guide provides a systematic approach to achieving high purity of the target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that may be encountered during the purification of crude 2-(Azetidin-1-yl)-5-bromopyridine.

Q1: My final product after column chromatography is still impure, showing multiple spots on the Thin Layer Chromatography (TLC) plate. What went wrong?

A1: This is a common issue that can arise from several factors related to the column chromatography technique.

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating your target compound from the impurities. If the eluent is too polar, all compounds will move too quickly up the column, resulting in poor separation. If it's not polar enough, the compounds may not move at all.

    • Solution: Systematically screen for the optimal solvent system using TLC. A good starting point for N-aryl azetidines is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc)[1]. Test various ratios (e.g., 9:1, 8:2, 7:3 hexane:EtOAc) to find a system that gives your product an Rf value of approximately 0.3-0.4, with good separation from impurity spots.

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and overlapping of compounds, making separation ineffective.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used for the column.

  • Improper Column Packing: Air bubbles or cracks in the silica gel bed create channels that allow the sample to travel down the column unevenly, leading to poor separation.

    • Solution: Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.

  • Co-eluting Impurities: Some impurities may have very similar polarity to your product, making them difficult to separate with a simple isocratic elution.

    • Solution: A gradient elution, where the polarity of the solvent system is gradually increased during the chromatography, can be effective in separating compounds with close Rf values.

Q2: I am attempting to recrystallize my product, but it is "oiling out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point.

  • Inappropriate Solvent Choice: The chosen solvent may be too good a solvent for your compound, preventing it from precipitating out upon cooling.

    • Solution: Select a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated. For bromopyridine derivatives, solvents like ethanol or benzene have been used for recrystallization[2][3]. You can also try a binary solvent system. Dissolve your compound in a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., hexanes) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil instead of a crystalline solid.

    • Solution: Allow the hot solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Presence of Impurities: Impurities can sometimes inhibit crystal formation.

    • Solution: If the product is significantly impure, it is advisable to first purify it by column chromatography to remove the bulk of the impurities and then proceed with recrystallization.

Q3: My purified product has a yellowish tint. Is this indicative of an impurity?

A3: While a pure compound can be colored, a yellowish tint in what is expected to be a white or off-white solid often suggests the presence of impurities.

  • Oxidized Impurities: Some nitrogen-containing heterocyclic compounds can be susceptible to oxidation, leading to colored byproducts.

    • Solution: Ensure that the purification process is carried out with minimal exposure to air and light. Using freshly distilled solvents can also help. A final wash of the purified solid with a cold, non-polar solvent like hexanes can sometimes remove colored impurities.

  • Residual Starting Materials or Byproducts: In the synthesis of 2-amino-5-bromopyridine, a common precursor, yellow solids are often reported[2]. Residual amounts of such starting materials or related impurities could impart color.

    • Solution: Re-purification by column chromatography or recrystallization may be necessary. Purity can be assessed by analytical techniques like HPLC and NMR.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-(Azetidin-1-yl)-5-bromopyridine?

A1: The most probable impurities arise from the starting materials and potential side reactions:

  • Unreacted 2,5-dibromopyridine: The starting material for the nucleophilic aromatic substitution.

  • Unreacted Azetidine: The nucleophile used in the reaction. This is often volatile and can be removed under vacuum, but its salts may persist.

  • Bis-substituted product: Reaction of a second molecule of azetidine at the 5-position of the product is a possibility, though less likely due to steric hindrance.

  • Hydrolysis products: If water is present during the reaction or workup, hydrolysis of the bromo-substituent can occur, leading to the corresponding pyridone.

Q2: What is a reliable method to assess the purity of my final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for quantifying the purity of bromopyridine derivatives[4][5]. A typical mobile phase would consist of acetonitrile and water with an acid modifier like formic acid for mass spectrometry compatibility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure of the desired product and to detect the presence of impurities. The integration of the proton signals can provide a quantitative measure of purity if a known internal standard is used.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the mass of any impurities.

Q3: What safety precautions should I take when handling 2-(Azetidin-1-yl)-5-bromopyridine and its precursors?

A3: Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors or dust.

  • Handling Bromine-containing compounds: Brominated organic compounds can be irritants and have potential health hazards. Avoid skin and eye contact. In case of contact, rinse thoroughly with water.

  • Material Safety Data Sheets (MSDS): Always consult the MSDS for all chemicals used in the synthesis and purification for detailed safety information.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a generalized procedure based on methods for purifying N-aryl azetidines and bromopyridines[1].

1. Preparation of the Column:

  • Select a glass column of appropriate size.
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
  • Carefully pour the slurry into the column, allowing the silica to pack evenly without any air bubbles.
  • Add a layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading.
  • Equilibrate the column by running the initial mobile phase through it.

2. Sample Preparation and Loading:

  • Dissolve the crude 2-(Azetidin-1-yl)-5-bromopyridine in a minimal amount of a suitable solvent (e.g., dichloromethane).
  • In a separate flask, add a small amount of silica gel and add the dissolved crude product.
  • Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is known as dry loading and generally gives better separation.
  • Carefully add the dry-loaded sample to the top of the prepared column.

3. Elution and Fraction Collection:

  • Begin eluting the column with a non-polar solvent system (e.g., 100% hexanes).
  • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
  • Collect fractions in test tubes and monitor the elution of compounds using TLC.
  • Combine the fractions containing the pure product.

4. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2-(Azetidin-1-yl)-5-bromopyridine.
Parameter Recommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexanes/Ethyl Acetate Gradient
TLC Visualization UV light (254 nm)
Protocol 2: Purification by Recrystallization

This is a general procedure for the recrystallization of organic solids.

1. Solvent Selection:

  • In a small test tube, add a small amount of the crude product.
  • Add a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water) at room temperature. The compound should be sparingly soluble.
  • Heat the test tube. The compound should dissolve completely.
  • Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will result in the formation of crystals.

2. Recrystallization Procedure:

  • Place the crude 2-(Azetidin-1-yl)-5-bromopyridine in an Erlenmeyer flask.
  • Add the chosen recrystallization solvent dropwise while heating the flask until the solid just dissolves.
  • If a colored solution is obtained, you can add a small amount of activated charcoal and heat for a few more minutes.
  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.
  • Allow the filtrate to cool slowly to room temperature to form crystals.
  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

3. Isolation and Drying of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude 2-(Azetidin-1-yl)-5-bromopyridine ColumnChromatography Column Chromatography Crude->ColumnChromatography Initial Purification PurityAnalysis Purity Analysis (HPLC, NMR) ColumnChromatography->PurityAnalysis Recrystallization Recrystallization Recrystallization->PurityAnalysis PurityAnalysis->Recrystallization <98% Pure PureProduct Pure Product PurityAnalysis->PureProduct >98% Pure

Caption: A typical workflow for the purification of crude 2-(Azetidin-1-yl)-5-bromopyridine.

Troubleshooting Decision Tree

Troubleshooting Start Impure Product After Purification CheckTLC Review TLC Data Start->CheckTLC OverlappingSpots Overlapping Spots? CheckTLC->OverlappingSpots Streaking Streaking on TLC? OverlappingSpots->Streaking No OptimizeSolvent Optimize Solvent System (Gradient Elution) OverlappingSpots->OptimizeSolvent Yes CheckLoading Reduce Column Loading Streaking->CheckLoading No AcidicCompound Compound Acidic/Basic? Streaking->AcidicCompound Yes Repurify Re-purify OptimizeSolvent->Repurify CheckLoading->Repurify AcidicCompound->CheckLoading No AddModifier Add Et3N or AcOH to Eluent AcidicCompound->AddModifier Yes AddModifier->Repurify

Caption: A decision tree for troubleshooting common column chromatography issues.

References

  • Preparation method of 2-amino-5-bromopyridine. CN104030831A.
  • Synthesis method of 2,5-dibromopyridine. CN105061301A.
  • A kind of preparation method of 2 nitro 5 bromopyridines. CN106187867A.
  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. Available at: [Link]

  • Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. ResearchGate. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]

  • Flow Technology Enabled Preparation of C3-Heterosubstituted 1-azabicyclo[1.1.0]butanes and Azetidines. Organic Letters. Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. Available at: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Journal of Pharmaceutical Research International. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Structural Identification and Characterization of Potential Impurities of Azelnidipine. International Journal for Pharmaceutical Research Scholars. Available at: [Link]

  • Strain-Release Arylations for the Bis-Functionalizytion of Azetidines Supporting Information. Chem. Eur. J. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. Available at: [Link]

  • Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Separation of 2-Bromopyridine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-(Azetidin-1-yl)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Landscape[1][2]

The synthesis of 2-(azetidin-1-yl)-5-bromopyridine is a critical transformation in medicinal chemistry, often serving as a precursor for nicotinic acetylcholine receptor (nAChR) ligands or S1P1 agonists. The reaction typically proceeds via Nucleophilic Aromatic Substitution (


) .[1][2][3]

While the reaction appears straightforward, the specific reactivity of the 4-membered azetidine ring and the chemoselectivity required between the C2 and C5 positions of the pyridine ring introduce distinct failure modes.

The "Gold Standard" Route

Substrate: 5-Bromo-2-fluoropyridine (Preferred over 2,5-dibromopyridine for rate and selectivity). Reagent: Azetidine (Free base or HCl salt). Base: DIPEA or


 (Anhydrous).
Solvent:  DMSO or NMP (Polar aprotic is essential).

Critical Impurity Profiling (Troubleshooting Guide)

This section addresses the most common spectral anomalies and impurities encountered during this synthesis.

Issue 1: The "Hydrolysis" Peak (M-2 or M-62)

Symptom: LC-MS shows a peak corresponding to the loss of the halogen and gain of oxygen.

  • If starting from 2-Fluoro : Mass change is

    
     (F 
    
    
    
    OH).
  • If starting from 2-Bromo : Mass change is

    
     (Br 
    
    
    
    OH). Identity: 5-Bromo-2(1H)-pyridone (tautomer of 2-hydroxy-5-bromopyridine).
CauseMechanismSolution
Wet Solvent/Base Hydroxide ions (

) generated from trace water compete with azetidine for the activated C2 position.
Strict Anhydrous Conditions: Use dry DMSO/DMF. Store inorganic bases (

) in a desiccator.
Hygroscopic Azetidine Azetidine is hygroscopic.[1][4][5] If using the free base, it may contain water.Use Azetidine HCl salt + extra equivalent of base (DIPEA) to generate the nucleophile in situ.
Issue 2: The "Bis-Substitution" Peak

Symptom: LC-MS shows a product with mass


 (Addition of second azetidine, loss of Br).
Identity: 2,5-Di(azetidin-1-yl)pyridine .
CauseMechanismSolution
Forcing Conditions While C5 is not activated for

(meta to Nitrogen), extreme heat (>120°C) or microwave irradiation can force displacement of the C5-Bromine.
Temperature Control: Limit reaction temperature to <80°C. The C2-F bond is highly labile; high heat is unnecessary.
Transition Metal Contamination Trace Pd or Cu in reaction vessels can catalyze C5 amination (Buchwald-Hartwig type).Glassware Hygiene: Ensure vessels are free of metal residues from previous cross-coupling reactions.
Issue 3: Azetidine Ring Opening

Symptom: Polar impurities, low yield, complex NMR in the aliphatic region (multiplets around 3.5-4.0 ppm). Identity:


-(3-chloropropyl) or 

-(3-hydroxypropyl) derivatives
.
CauseMechanismSolution
Acidic Workup The azetidine ring possesses significant ring strain (~26 kcal/mol). Strong acids (HCl) during workup can protonate the nitrogen, triggering nucleophilic attack by

or

and ring opening.
Basic/Neutral Workup: Quench with sat.

or water.[1][4] Avoid strong acid washes.
Nucleophilic Attack In rare cases, strong nucleophiles can attack the azetidine ring carbons if the nitrogen is quaternized.Avoid alkylating agents or electrophiles in the mixture until the coupling is complete.

Visualizing the Reaction Pathways[7]

The following diagram maps the standard pathway against the competitive side reactions described above.

ReactionPathways SM 5-Bromo-2-fluoropyridine (Starting Material) Product 2-(Azetidin-1-yl)-5-bromopyridine (Target Product) SM->Product SNAr (Major) Base, DMSO, 60°C Impurity_Hydrolysis 5-Bromo-2(1H)-pyridone (Hydrolysis Impurity) SM->Impurity_Hydrolysis Trace H2O OH- Competition Azetidine Azetidine Impurity_Bis 2,5-Di(azetidin-1-yl)pyridine (Over-reaction) Product->Impurity_Bis T > 100°C Excess Azetidine Impurity_RingOpen Ring-Opened Byproducts (Acidic degradation) Product->Impurity_RingOpen Acidic Workup (HCl) Ring Strain Release

Caption: Reaction logic flow distinguishing the primary SNAr pathway (Green) from competitive hydrolysis and degradation modes (Red/Yellow).

Optimized Experimental Protocol

This protocol uses 5-bromo-2-fluoropyridine to maximize chemoselectivity. The Fluorine atom is a superior leaving group for


 due to the high electronegativity stabilizing the Meisenheimer complex intermediate, allowing for milder conditions that preserve the C5-Bromine.
Materials
  • Substrate: 5-Bromo-2-fluoropyridine (1.0 equiv)

  • Nucleophile: Azetidine Hydrochloride (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMSO (Concentration: 0.5 M)

Step-by-Step Procedure
  • Preparation: Flame-dry a reaction vial and purge with Nitrogen (

    
    ).
    
  • Charging: Add 5-Bromo-2-fluoropyridine (1.0 eq) and Azetidine HCl (1.2 eq) to the vial.

  • Solvation: Add anhydrous DMSO. Note: DMSO is preferred over DMF to reduce thermal hazards and improve rate.

  • Activation: Add DIPEA (2.5 eq) dropwise. Why 2.5 eq? 1.0 eq to neutralize the HCl salt, 1.0 eq to scavenge the HF generated, and 0.5 eq excess.

  • Reaction: Heat to 50–60°C for 2–4 hours. Monitor by LC-MS.

    • Checkpoint: Look for disappearance of SM and formation of Product (M+H). Ensure no Pyridone (Hydrolysis) is forming.

  • Workup (Crucial):

    • Cool to room temperature.[6]

    • Dilute with EtOAc.

    • Wash gently with Water (x3) to remove DMSO.

    • Warning:Do NOT wash with 1N HCl. This will open the azetidine ring. If pH adjustment is needed, use saturated

      
      .
      
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    

Frequently Asked Questions (FAQs)

Q: Why use the Fluoropyridine instead of the Dibromopyridine? A: The C2-Fluorine bond is significantly more activated toward


 attack than the C2-Bromine bond due to the high electronegativity of fluorine, which stabilizes the transition state (Meisenheimer complex). Using the fluoro-analog allows you to run the reaction at 50°C instead of 100°C+, preventing the displacement of the valuable C5-Bromine handle.

Q: Can I use ethanol or methanol as a solvent? A: It is risky. Alkoxide ions (


) generated from the solvent can compete with azetidine, leading to ether byproducts (e.g., 2-ethoxy-5-bromopyridine). Aprotic solvents (DMSO, DMF, NMP) are safer for chemoselectivity.

Q: My azetidine reagent is old. Does that matter? A: Yes. Azetidine free base is volatile and can polymerize or absorb water over time. Always use fresh Azetidine or, preferably, the Azetidine Hydrochloride salt , which is a stable solid, and release the free base in situ with DIPEA.

References

  • Koren, A. O., et al. (1998).[7] "2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling." Journal of Medicinal Chemistry, 41(19), 3690-3698.[7]

  • Duncton, M. A. (2011). "Azetidines: new tools for the medicinal chemist."[8] MedChemComm, 2(12), 1135-1161. (Overview of Azetidine stability and ring strain).

  • Roh, K. R., et al. (2010). "Synthesis of 2-amino-5-fluoropyridine." (Discussion on hydrolysis side reactions of 2-halopyridines). 9[8][1][4][7][10][11][12][13]

  • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr)." (General mechanism and leaving group reactivity F >> Cl > Br).

Sources

Technical Support Center: Solubilization & Handling of 2-(Azetidin-1-yl)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SOL-AZT-PYR-001 Subject: Overcoming Poor Solubility for Synthesis and Biological Assays

Compound Technical Profile

Before attempting solubilization, it is critical to understand why this molecule resists solution. 2-(Azetidin-1-yl)-5-bromopyridine is a classic "brick dust" intermediate—it possesses high crystallinity and moderate lipophilicity, but lacks sufficient hydrogen bond donors to interact favorably with water.

PropertyEstimated ValueImplication
Structure Pyridine core, 5-Br, 2-AzetidineLipophilic: The azetidine ring adds hydrocarbon bulk without adding H-bond donors (unlike a primary amine).
LogP ~2.5 – 3.2Medium-High: Prefers organic layers; will partition into cell membranes but crash out of aqueous media.
pKa (Pyridine N) ~3.0 – 4.0Weak Base: The 5-bromo substituent is electron-withdrawing, reducing the basicity of the pyridine nitrogen. It requires strong acids to protonate.
Stability Azetidine Ring StrainCaution: While N-aryl azetidines are relatively stable, avoid prolonged heating in strong mineral acids (e.g., conc. HCl > 60°C) to prevent ring-opening hydrolysis.

Module A: Chemical Synthesis & Processing

For researchers using this compound as an intermediate in cross-coupling (e.g., Buchwald-Hartwig, Suzuki) or nucleophilic substitution.

FAQ: Reaction Solvents

Q: I am trying to run a lithiation/coupling reaction, but the starting material won't dissolve in THF or Ether at -78°C. What should I do? A: This is a common issue. The rigid, planar structure promotes tight crystal packing.

  • Immediate Fix: Switch to 2-MeTHF (2-Methyltetrahydrofuran). It has higher solubility power for nitrogen heterocycles than standard THF.

  • Alternative: If the reaction tolerates it, use a co-solvent system. Add 10-15% DMA (Dimethylacetamide) or NMP to the mixture. Note: This precludes organolithium reactions but works for Palladium catalysis.

Q: Can I use alcohols (MeOH/EtOH) for purification? A: Solubility in cold alcohols is likely poor.

  • Recrystallization: Use a hot Ethanol/Water gradient. Dissolve the solid in boiling ethanol first, then add water dropwise until turbidity persists. Cool slowly to generate clean crystals.

  • Column Chromatography: Do not use pure hexanes/EtOAc. The compound may streak or precipitate on the silica. Use DCM/MeOH (95:5) or add 1% Triethylamine to the eluent to prevent the pyridine nitrogen from dragging on acidic silica sites.

Troubleshooting Workflow: Solvent Selection

SolventSelection Start Start: Solid 2-(Azetidin-1-yl)-5-bromopyridine Goal Define Goal Start->Goal Rxn Chemical Reaction Goal->Rxn Synthesis Assay Biological Assay Goal->Assay Screening Cat Pd/Cu Catalysis? Rxn->Cat Polar Use DMF, DMA, or NMP (High Solubility) Cat->Polar Yes (Heat OK) Lith Organometallic? Cat->Lith No (Low Temp) MeTHF Use 2-MeTHF or warm Toluene Lith->MeTHF Sensitive Reagents

Figure 1: Decision matrix for selecting the appropriate solvent based on the intended chemical application.

Module B: Biological Formulation

For scientists preparing samples for cell culture, enzymatic assays, or animal dosing.

The "Crash-Out" Phenomenon

Users often report that the compound dissolves in DMSO but precipitates immediately upon addition to cell culture media (RPMI/DMEM). This occurs because the kinetic solubility (how fast it dissolves) is being overwhelmed by the thermodynamic instability in water.

Protocol: Preparation of Stable 10 mM Stock

Materials:

  • Anhydrous DMSO (High Purity)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Optional: 20% Sulfobutylether-β-Cyclodextrin (SBE-β-CD) or HP-β-CD.

Step-by-Step Guide:

  • Weighing: Weigh the solid into a glass vial (avoid plastics initially as static can be an issue).

  • Primary Solubilization: Add 100% DMSO to achieve a concentration of 20 mM (2x the target stock). Vortex vigorously for 30 seconds.

    • Visual Check: Solution must be perfectly clear. If hazy, sonicate at 35°C for 5 minutes.

  • Intermediate Dilution (The Critical Step):

    • Do NOT add the DMSO stock directly to the media well.

    • Create a 10x Working Solution in a carrier solvent.

    • Mix the DMSO stock with an aqueous solution containing 20% Cyclodextrin or 0.5% Tween-80 .

  • Final Application: Add this intermediate mix to your assay plate.

FAQ: Biological Handling

Q: Can I use acid to dissolve it in water? A: Yes, but with caveats.

  • The pyridine nitrogen can be protonated (pKa ~3-4). You can prepare a stock in 0.1 M HCl or Methanesulfonic acid (1 eq) .

  • Warning: This creates a salt. If you add this acidic stock to a buffered media (pH 7.4), the pH will neutralize, and the free base will precipitate if the concentration exceeds ~50 µM.

Q: Why does my compound precipitate after 2 hours in the incubator? A: This is "Ostwald Ripening." Small amorphous aggregates formed during mixing slowly convert to stable, insoluble crystals.

  • Fix: Add 1% Methylcellulose or PVP (Polyvinylpyrrolidone) to your assay buffer. These polymers inhibit crystal growth.

Visualization: Serial Dilution Workflow

SerialDilution Solid Solid Compound DMSO 20mM Stock (100% DMSO) Solid->DMSO Dissolve Inter Intermediate (10% DMSO + 20% Cyclodextrin) DMSO->Inter 1:1 Dilution (Prevents Shock) Media Final Assay Well (1% DMSO, <10µM Drug) Inter->Media Final Dilution into Media

Figure 2: Recommended dilution sequence to prevent precipitation shock when moving from organic stock to aqueous media.

Analytical Troubleshooting (HPLC/LC-MS)

Issue: Poor peak shape or carryover in LC-MS. Root Cause: The basic azetidine/pyridine moiety interacts with residual silanols on the column stationary phase.

Solution Protocol:

  • Column Choice: Switch to a C18 column with high carbon load or a "Base-Deactivated" column (e.g., XBridge BEH C18).

  • Mobile Phase Modifier:

    • Standard: 0.1% Formic Acid.

    • Better:10 mM Ammonium Bicarbonate (pH 10) . Running at high pH keeps the pyridine deprotonated (neutral), improving peak shape and increasing retention on C18, allowing better separation from the solvent front.

  • Needle Wash: Ensure your autosampler needle wash contains 50% Acetonitrile/Water + 0.1% Formic Acid to prevent the "sticky" lipophilic base from carrying over to the next injection.

References

  • Physicochemical Properties of Pyridine Derivatives

    • PubChem.[1] (n.d.). 2-Amino-5-bromopyridine (Related Structure Data).[1][2] National Library of Medicine. Retrieved from [Link]

  • Solubility Strategies for Lipophilic Drugs

    • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • Handling of Azetidine Intermediates: Specific stability data extrapolated from: Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. (General reference on Azetidine ring stability).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated pyridine derivatives.

Sources

Technical Support Center: 2-(Azetidin-1-yl)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Handling, and Troubleshooting Guide

Executive Technical Snapshot

Molecule: 2-(Azetidin-1-yl)-5-bromopyridine CAS: (Specific CAS may vary by salt form, generic structure addressed) Core Vulnerability: Azetidine ring strain (~26 kcal/mol) vs. Amidine resonance stabilization.[1]

The "Senior Scientist" Insight: Many researchers instinctively fear the azetidine ring in this molecule, assuming it will hydrolyze rapidly in acid like its alkyl counterparts. This is a misconception. Because the azetidine nitrogen is attached to the electron-deficient pyridine ring at the 2-position, it participates in a strong amidine-like resonance system. This delocalization pulls electron density away from the azetidine nitrogen, significantly lowering its pKa and rendering it resistant to protonation—the first step in acid-catalyzed ring opening.

However, this same resonance increases the electron density on the pyridine nitrogen, making it a potent ligand for transition metals (e.g., Palladium), which often complicates cross-coupling reactions at the 5-bromo position.

Stability & Storage Protocol

Physical Stability Profile
ParameterStatusTechnical Note
Solid State Stability HighStable at RT for >12 months if stored under inert atmosphere.[1]
Hygroscopicity ModerateThe pyridine nitrogen is basic; absorbs atmospheric moisture/CO2 over time.[1]
Photostability LowPyridine derivatives can undergo photo-oxidation.[1] Store in amber vials.
Solution Stability (DMSO) HighStable for >2 weeks at RT.[1]
Solution Stability (Acid) Unexpectedly High Resistant to 1N HCl at RT due to resonance (see Mechanism below).[1]
Recommended Storage Conditions
  • Temperature: -20°C (Long-term) / 4°C (Active use).[1]

  • Atmosphere: Argon or Nitrogen backfill required.[1]

  • Container: Amber glass with Teflon-lined cap.[1]

Critical Mechanisms (Visualization)

To troubleshoot effectively, you must understand the competing forces of Ring Strain vs. Resonance Stabilization.

Figure 1: Resonance Stabilization vs. Acid Degradation

Caption: The 2-pyridyl attachment stabilizes the azetidine ring by delocalizing the N-lone pair (Path A), preventing the protonation required for acid hydrolysis (Path B).

AzetidineStability cluster_0 Stabilization (Dominant) cluster_1 Degradation (High Temp/Strong Acid) N_Azetidine Azetidine N (Low Basicity) N_Pyridine Pyridine N (High Basicity) N_Azetidine->N_Pyridine Resonance Delocalization Protonation N-Protonation (Requires pH < 1) N_Azetidine->Protonation Blocked by Resonance RingOpen Ring Opening (Nucleophilic Attack) Protonation->RingOpen Strain Release (~26 kcal/mol) Product 3-Aminopropyl Side Product RingOpen->Product

[1]

Troubleshooting Guides (Q&A)

Module A: Reaction Failures (Cross-Coupling)

Q: My Suzuki coupling at the 5-bromo position is stalling (low conversion), even though the starting material is stable. What is happening?

Diagnosis: Catalyst Poisoning via the Pyridine Nitrogen.[1] The resonance that stabilizes the azetidine ring pushes electron density onto the pyridine nitrogen. This makes the pyridine nitrogen a highly competitive ligand that binds to your Palladium (Pd) catalyst, displacing the phosphine ligands and shutting down the catalytic cycle.

Corrective Protocol:

  • Switch Ligands: Move from monodentate ligands (PPh3) to bulky, electron-rich biaryl phosphines (e.g., XPhos , RuPhos ) or bidentate ligands (dppf ) that are harder to displace.[1]

  • Protect the Nitrogen (Optional): If ligand switching fails, pre-complex the pyridine nitrogen with a Lewis acid (e.g., BF3·OEt2) before adding the catalyst—though this is risky with the azetidine.

  • Increase Temperature: Standard Suzuki conditions (80°C) are usually safe for this specific azetidine; push to 100°C to overcome the activation energy barrier caused by the "poisoned" resting state.[1]

Module B: Impurity Profiling & Workup

Q: I see a +18 mass unit peak (M+18) in my LCMS after acidic workup. Did the ring open?

Diagnosis: Likely Hydrolysis (Ring Opening).[1] While the 2-isomer is stable to mild acid, exposure to strong acids (pH < 1) or heating in acid will overcome the resonance stabilization. The azetidine ring opens via nucleophilic attack by water, forming the N-(3-hydroxypropyl)-5-bromopyridin-2-amine or similar linear chain.[1]

Corrective Protocol:

  • Avoid Strong Acids: Do not use 1M HCl or H2SO4 for quenching.[1]

  • Buffer Your Aqueous Layer: Use Saturated NH4Cl or Phosphate Buffer (pH 6-7) for workups.[1]

  • Cold Workup: Perform all quench steps at 0°C to kinetically inhibit the ring-opening pathway.

Q: The compound turned yellow/brown on the shelf. Is it degraded?

Diagnosis: Photo-oxidation or N-Oxide formation.[1] Aminopyridines are electron-rich.[1] Over time, trace oxidation at the pyridine nitrogen (N-oxide formation) or photo-degradation can occur.[1]

Verification Step:

  • Run a 1H NMR .

  • Degradation Sign: Look for a downfield shift in the azetidine protons (normally ~4.0 ppm).[1] If the ring is intact, the CH2 signals should remain distinct multiplets. If the ring opened, you will see a triplet pattern characteristic of a propyl chain.

Experimental Workflow: Stability Stress Test

Before committing valuable intermediates to a reaction, validate your specific batch's stability using this rapid protocol.

Figure 2: Stability Decision Tree

Caption: Workflow for determining if the azetidine scaffold is compatible with your proposed reaction conditions.

StabilityWorkflow Start Start: Proposed Reaction Condition CheckpH Is pH < 2? Start->CheckpH CheckNu Are strong nucleophiles present? (Thiol, Azide, Hydrazine) CheckpH->CheckNu No (pH > 2) Caution Caution: Run Pilot NMR Scale CheckpH->Caution Yes (Cold) Stop STOP: High Risk of Ring Opening CheckpH->Stop Yes (Heat) Safe Proceed: Scaffold is Stable CheckNu->Safe No CheckNu->Caution Yes (Basic Conditions) CheckNu->Stop Yes (Acidic Conditions)

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: ACS Medicinal Chemistry Letters (2012).[1] Relevance: Establishes the mechanism where 2-pyridyl azetidines exhibit superior acid stability compared to 3-pyridyl or phenyl analogs due to resonance delocalization.[1] URL:[Link][1]

  • Synthesis of 2-Aminopyridines via Reaction of Pyridine N-Oxides. Source: Journal of Organic Chemistry (2014).[1][2] Relevance: Discusses the oxidative stability and electronic properties of 2-aminopyridine systems relevant to the "catalyst poisoning" troubleshooting. URL:[Link][1][2]

Sources

Avoiding decomposition of 2-(Azetidin-1-yl)-5-bromopyridine during workup

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-PYR-005 Status: Open Subject: Preventing decomposition during workup and purification Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Root Cause Analysis

The Core Issue: Users frequently report substantial yield loss of 2-(azetidin-1-yl)-5-bromopyridine during silica gel chromatography or acidic extraction. The molecule often degrades into a polar, ring-opened byproduct (typically a N-(3-halopropyl)pyridin-2-amine or 3-hydroxypropyl derivative).

The Chemical Mechanism: The instability arises from a conflict between the basicity of the pyridine/azetidine system and the ring strain of the azetidine (~25 kcal/mol).

  • Protonation: Silica gel is weakly acidic (

    
    ). The pyridine nitrogen or the azetidine nitrogen accepts a proton.
    
  • Activation: Protonation breaks the resonance stabilization between the azetidine lone pair and the pyridine ring.

  • Strain Release: The protonated intermediate undergoes nucleophilic attack (by residual water or counter-ions), triggering the opening of the 4-membered ring to release strain energy.

Visualizing the Failure Mode:

DecompositionMechanism Start 2-(Azetidin-1-yl)-5-bromopyridine (Intact) Inter Protonated Intermediate (Highly Activated) Start->Inter Protonation Acid + H+ (Silica/Acid) Acid->Inter Product Ring-Opened Byproduct (Linear Propyl-amine) Inter->Product Nucleophilic Attack (Strain Release)

Figure 1: Acid-catalyzed ring-opening mechanism driven by relief of azetidine ring strain.

Troubleshooting Guide (Q&A)

Scenario A: "My product disappears on the silica column."

Q: I see a spot on TLC, but after running a standard silica column (Hex/EtOAc), I recover very little product. Where did it go? A: It likely decomposed on the column.[1] Standard silica gel has surface silanol groups (


) that act as weak Brønsted acids. As your compound travels through the column, these acidic sites catalyze the ring opening described above. The ring-opened product is much more polar and likely stuck at the baseline.

The Fix: Neutralize the Stationary Phase. You must pretreat your silica gel to mask these acidic sites.

  • Protocol: Add 1–3% Triethylamine (TEA) to your mobile phase.[1]

  • Pre-wash: Flush the packed column with 3 column volumes (CV) of the mobile phase containing TEA before loading your sample. This ensures the entire length of the silica is deactivated.

Scenario B: "I used HCl to remove the Boc group, and the azetidine is gone."

Q: Can I use 4M HCl in dioxane for deprotection if I have other protecting groups present? A: Absolutely not. While the pyridine ring provides some electronic stabilization, the azetidine ring is fundamentally acid-sensitive. Strong mineral acids (HCl, H2SO4) will almost instantaneously open the ring to form the 3-chloropropyl derivative.

The Fix: Alternative Deprotection or Synthesis Route.

  • If deprotecting a side chain: Use Trifluoroacetic acid (TFA) in DCM at 0°C for the minimum required time, followed by an immediate quench into saturated

    
    .
    
  • Preferred: Design the synthesis to avoid acid deprotection steps after the azetidine is installed. Install the azetidine as the final step via Buchwald-Hartwig amination or SnAr displacement.

Scenario C: "The oil is turning dark/solidifying upon storage."

Q: How should I store the purified compound? A: Free-base azetidines are prone to polymerization and oxidation.

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Form: If possible, do not store as a salt (e.g., HCl salt) due to the acidity issues. If a salt is required for stability, use a non-nucleophilic counter-ion like fumarate or oxalate, but strictly validate stability first.

Optimized Workup Protocol

This protocol is designed to minimize thermal stress and acidic exposure.

Step 1: Quenching (The "Cold & Basic" Rule)

Never quench into water alone (which can be slightly acidic).

  • Cool reaction mixture to 0°C.

  • Quench into saturated aqueous Sodium Bicarbonate (

    
    )  or a 1M 
    
    
    
    solution.
  • Why: Maintains a pH > 8, keeping the pyridine and azetidine nitrogens unprotonated.

Step 2: Extraction
  • Solvent: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Wash: Wash the organic layer with Brine (

    
    ).
    
  • Drying: Dry over anhydrous

    
     (Sodium Sulfate) or 
    
    
    
    .
  • Avoid: Magnesium Sulfate (

    
    ) can sometimes be slightly acidic (Lewis acid character); 
    
    
    
    is safer for acid-sensitive amines.
Step 3: Purification (The Critical Step)

Choose one of the following stationary phases. Do not use untreated silica.

ParameterOption A: Deactivated Silica (Recommended) Option B: Neutral Alumina
Stationary Phase Silica Gel (Standard Mesh)Aluminum Oxide (Neutral, Brockmann Grade III)
Modifier 1% - 3% Triethylamine (TEA) None required (naturally basic/neutral)
Mobile Phase Hexanes / EtOAc (+ TEA)Hexanes / DCM
Pros High resolution, cheap, standard.Very gentle, zero acid sites.
Cons Requires TEA smell/handling.Lower resolution than silica; expensive.
Step 4: Concentration
  • Temperature: Keep rotovap water bath < 40°C .

  • Vacuum: Do not leave under high vacuum for extended periods if the compound is an oil (volatile loss/polymerization risk).

Decision Tree: Purification Strategy

PurificationStrategy Start Crude Reaction Mixture CheckImpurity Are impurities polar? Start->CheckImpurity OptionA Use Neutral Alumina (Safest, Lower Resolution) CheckImpurity->OptionA No / Unsure OptionB Use Silica + 2% Et3N (High Res, Requires Buffer) CheckImpurity->OptionB Yes (Close Rf) Warning STOP: Do NOT use Standard Silica CheckImpurity->Warning If no Et3N available

Figure 2: Decision matrix for selecting the appropriate stationary phase to prevent degradation.

References

  • Stability of Azetidines in Acidic Media

    • Source: National Institutes of Health (PMC) / J. Org. Chem.
    • Relevance: Details the intramolecular ring-opening decomposition of aryl azetidines and the pKa influence of pyridine rings.
    • URL:

  • Purification of Acid-Sensitive Amines

    • Source: BenchChem Technical Support
    • Relevance: Standard protocols for using Triethylamine (TEA)
    • URL:

  • Azetidine Ring Strain & Reactivity

    • Source: Royal Society of Chemistry (RSC)
    • Relevance: Review of recent advances in azetidine synthesis, highlighting the strain energy (~25.4 kcal/mol) that drives ring opening.[2]

    • URL:

  • Synthesis of 2-Amino-5-Bromopyridine Derivatives

    • Source: Google P
    • Relevance: Examples of workup conditions and salt formation for similar azetidinyl-pyridine scaffolds.
    • URL:

Sources

Technical Support Center: Optimizing Reactions with 2-(Azetidin-1-yl)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Azetidin-1-yl)-5-bromopyridine. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the nuances of temperature optimization in your reactions, ensuring the integrity of the azetidine ring and maximizing your reaction yields. The reactivity of the strained azetidine ring system requires careful consideration of reaction parameters, with temperature being a critical factor.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with 2-(Azetidin-1-yl)-5-bromopyridine in common cross-coupling reactions like Suzuki and Buchwald-Hartwig couplings.

Issue 1: Low or No Product Yield

Q: I am not getting the desired product in my Suzuki or Buchwald-Hartwig reaction with 2-(Azetidin-1-yl)-5-bromopyridine. What are the likely causes related to temperature?

A: Low or no yield is a common problem when the reaction temperature is not optimized. Here's a breakdown of potential temperature-related causes and how to address them:

  • Insufficient Temperature: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig, often have a significant activation energy barrier.[3][4] If the temperature is too low, the catalytic cycle may proceed too slowly or not at all.

    • Solution: For many Suzuki and Buchwald-Hartwig reactions involving bromopyridines, a good starting temperature is in the range of 80-110 °C.[3][4] If you are running your reaction at room temperature or a lower elevated temperature, gradually increase the temperature in 10-15 °C increments.

  • Excessive Temperature: While heat is often necessary, excessive temperatures can lead to the degradation of your starting material, reagents, catalyst, or the desired product.

    • Solution: If you suspect decomposition, try lowering the reaction temperature. It's a delicate balance, and empirical determination of the optimal temperature is key. Consider running a temperature screening experiment to identify the sweet spot for your specific substrate and catalyst system.

Issue 2: Formation of Significant Side Products

Q: My reaction is producing several side products, and my desired product is difficult to isolate. How can temperature optimization help?

A: Side product formation is often a direct consequence of non-optimal reaction temperatures. Here are some common side products and temperature-based strategies to minimize them:

  • Debromination of Starting Material: At elevated temperatures, a common side reaction is the hydrodehalogenation (debromination) of your 2-(Azetidin-1-yl)-5-bromopyridine, leading to the formation of 2-(azetidin-1-yl)pyridine.

    • Solution: This is often a sign that the temperature is too high. Reducing the reaction temperature can often minimize this side reaction.

  • Azetidine Ring Opening: The strained four-membered azetidine ring can be susceptible to opening under harsh conditions. While thermally stable at moderate temperatures, prolonged exposure to high temperatures, especially in the presence of acidic or nucleophilic species, can promote ring-opening. One study on N-aryl azetidines highlighted an acid-mediated intramolecular ring-opening decomposition pathway.[5]

    • Solution: If you suspect azetidine ring decomposition, it is crucial to lower the reaction temperature. Additionally, ensure your reaction conditions are not overly acidic.

  • Homocoupling of Boronic Acids (in Suzuki Reactions): High temperatures can sometimes favor the homocoupling of boronic acid partners.

    • Solution: Lowering the temperature can often reduce the rate of this side reaction relative to the desired cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a Suzuki coupling reaction with 2-(Azetidin-1-yl)-5-bromopyridine?

A1: A recommended starting point for Suzuki coupling with 2-(Azetidin-1-yl)-5-bromopyridine is between 80 °C and 100 °C.[1][3] This range is generally sufficient to promote the catalytic cycle without causing significant degradation of the starting materials or products. However, the optimal temperature will depend on the specific boronic acid, catalyst, ligand, and solvent system used.

Q2: What is a recommended starting temperature for a Buchwald-Hartwig amination using 2-(Azetidin-1-yl)-5-bromopyridine?

A2: For Buchwald-Hartwig aminations, a similar starting temperature range of 80 °C to 110 °C is advisable.[4] The choice of amine, base, and ligand will significantly influence the optimal temperature. For less reactive amines, temperatures at the higher end of this range may be necessary.

Q3: How can I determine the thermal stability of 2-(Azetidin-1-yl)-5-bromopyridine?

A3: The most direct way to determine the thermal stability of your compound is through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

  • TGA will show you the temperature at which the compound begins to lose mass, indicating decomposition.

  • DSC will show exothermic or endothermic transitions, such as melting and decomposition. This data will provide a clear upper temperature limit for your reactions.

Q4: Can microwave heating be used for reactions with 2-(Azetidin-1-yl)-5-bromopyridine?

A4: Yes, microwave heating can be a powerful tool for accelerating reactions. It allows for rapid heating to high temperatures, often reducing reaction times from hours to minutes.[6] However, due to the rapid heating and potential for reaching very high localized temperatures, it is crucial to carefully screen conditions to avoid decomposition of the starting material or products. Start with lower temperatures and shorter reaction times and gradually increase them while monitoring the reaction closely.

Experimental Protocols

Protocol 1: General Workflow for Temperature Screening in a Suzuki Coupling Reaction

This protocol outlines a general method for determining the optimal temperature for the Suzuki coupling of 2-(Azetidin-1-yl)-5-bromopyridine with an arylboronic acid.

Reactants and Reagents:

  • 2-(Azetidin-1-yl)-5-bromopyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • Set up a parallel reaction block or multiple reaction vials.

  • To each vial, add 2-(Azetidin-1-yl)-5-bromopyridine, the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).

  • Add the base (e.g., 2 equivalents) to each vial.

  • Purge each vial with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent to each vial.

  • Set each reaction to stir at a different temperature (e.g., 60 °C, 75 °C, 90 °C, 105 °C).

  • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., every hour).

  • After a set time (e.g., 4 hours), quench the reactions and analyze the crude reaction mixtures by a quantitative method (e.g., ¹H NMR with an internal standard or LC-MS with a calibration curve) to determine the yield of the desired product and the formation of any side products.

Data Presentation

Table 1: Example Temperature Screening Data for a Suzuki Coupling

Temperature (°C)Yield of Desired Product (%)Debrominated Byproduct (%)Other Impurities (%)
6015<1<1
755523
908555
105701510

Visualizations

Logical Workflow for Temperature Optimization

Temperature_Optimization_Workflow cluster_0 Initial Reaction Setup cluster_1 Execution & Analysis cluster_2 Decision & Refinement start Define Reaction Scope (Substrates, Catalyst, Solvent, Base) initial_temp Select Initial Temperature Range (e.g., 60-110°C) based on literature for similar reactions [3, 4] start->initial_temp run_reactions Perform Parallel Reactions at Different Temperatures initial_temp->run_reactions analyze Analyze Reaction Outcomes (Yield, Purity, Byproducts) via LC-MS, NMR run_reactions->analyze evaluate Evaluate Temperature Effect analyze->evaluate optimal Optimal Temperature Identified evaluate->optimal High Yield & Purity refine Refine Temperature Range (Narrower increments) evaluate->refine Promising but Suboptimal troubleshoot Troubleshoot Other Parameters (Catalyst, Ligand, Base) evaluate->troubleshoot Low Yield or Decomposition refine->run_reactions

Caption: A workflow diagram for systematic temperature optimization.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_analysis Analysis of Reaction Mixture cluster_solutions Potential Temperature-Related Solutions start {Problem: Low Yield} analysis Unreacted Starting Material Side Products Observed Product Decomposition start->analysis increase_temp Increase Temperature (e.g., in 10-15°C increments) Rationale: Overcome activation energy. [3, 4] analysis:f0->increase_temp decrease_temp Decrease Temperature Rationale: Minimize side reactions (debromination, ring opening [8]) or decomposition. analysis:f1->decrease_temp stability_check Perform Thermal Stability Analysis (TGA/DSC) Rationale: Determine decomposition temperature. analysis:f2->stability_check stability_check->decrease_temp

Caption: Troubleshooting guide for low reaction yields.

References

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH Public Access. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]

  • Azetidine- and Aziridine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. NIH Public Access. [Link]

  • Palladium-Catalyzed Amination of Aryl Bromides Using Temperature-Controlled Microwave Heating. ResearchGate. [Link]

Sources

Column chromatography conditions for 2-(Azetidin-1-yl)-5-bromopyridine purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Snapshot

Quick reference for experienced chemists.

ParameterRecommended Condition
Target Molecule 2-(Azetidin-1-yl)-5-bromopyridine
Stationary Phase Silica Gel 60 (230–400 mesh)
Mobile Phase A Hexanes (or Petroleum Ether)
Mobile Phase B Ethyl Acetate (EtOAc)
Modifier (Critical) 1% Triethylamine (TEA) or 1%

in Mobile Phase
Gradient 0%

20% B (Typical elution: 10–15% B)
Detection UV (254 nm) & Iodine Stain (Basic nitrogen binds iodine)

Value
~0.35 in Hex/EtOAc (9:1) + 1% TEA
Key Risk Tailing/Streaking due to pyridine nitrogen; Azetidine ring strain (acid sensitivity).

Deep Dive: The Science of Separation

Physicochemical Profile & Causality

To purify 2-(Azetidin-1-yl)-5-bromopyridine effectively, one must understand the competing forces at play on the silica surface.

  • Basicity & Silanol Interactions:

    • The Problem: The pyridine nitrogen is a Lewis base. The azetidine nitrogen, while involved in conjugation with the pyridine ring (reducing its basicity compared to a free amine), still contributes to the molecule's overall polarity.

    • The Interaction: Unmodified silica gel possesses acidic silanol groups (

      
      ). The basic nitrogen atoms of the target molecule hydrogen-bond strongly with these silanols.
      
    • The Result: This interaction causes "tailing" or "streaking," where the compound elutes over a wide volume rather than a tight band. This ruins resolution and contaminates fractions.

    • The Solution: Pre-treating the silica or mobile phase with Triethylamine (TEA) blocks these active silanol sites, ensuring the molecule interacts only with the solvent partition system, resulting in sharp peaks.

  • Structural Stability:

    • The azetidine ring is a strained 4-membered heterocycle. While 2-aminopyridines are generally stable, prolonged exposure to acidic silica can theoretically induce ring-opening or hydrolysis. Using a basic modifier (TEA) serves a dual purpose: it improves peak shape and neutralizes the column acidity, protecting the azetidine ring.

Troubleshooting & Decision Logic

Visual Decision Tree

The following diagram outlines the logical flow for troubleshooting common purification issues with this specific intermediate.

PurificationLogic Start Start: TLC Analysis CheckRf Is Rf between 0.2 - 0.4? Start->CheckRf CheckShape Is the spot round? CheckRf->CheckShape Yes AdjustPolarity Adjust Solvent Ratio CheckRf->AdjustPolarity No (Too high/low) RunColumn Proceed to Column CheckShape->RunColumn Yes Streaking Issue: Streaking/Tailing CheckShape->Streaking No (Comet shape) AdjustPolarity->CheckRf AddModifier Add 1% TEA to Eluent AddModifier->RunColumn Coelution Issue: Co-elution with SM RunColumn->Coelution Poor Separation Streaking->AddModifier Neutralize Silica ChangeStatPhase Switch to Amine-Functionalized Silica Coelution->ChangeStatPhase If Gradient Fails

Caption: Decision logic for optimizing chromatography conditions based on TLC behavior.

FAQ: Common Issues

Q: My product is co-eluting with the starting material (2,5-dibromopyridine). How do I separate them?

  • A: 2,5-dibromopyridine is significantly less polar than the product. If they co-elute, your solvent is likely too polar (too much EtOAc).

    • Action: Reduce polarity to 100% Hexanes initially. The dibromo starting material should elute near the solvent front. Then, introduce EtOAc slowly (0%

      
       5% 
      
      
      
      10%).

Q: I see a spot on TLC, but nothing comes off the column.

  • A: The compound may have precipitated on the column or "stuck" due to high acidity.

    • Action 1: Did you use TEA? If not, flush with EtOAc containing 5% TEA.

    • Action 2: Ensure the crude was not loaded in a solvent that precipitates in Hexanes (e.g., DMSO/DMF).

Q: Can I use DCM/MeOH instead of Hex/EtOAc?

  • A: Yes, but it is generally too polar for this specific intermediate. DCM/MeOH is better suited for highly polar products (e.g., if the pyridine was further substituted with carboxylic acids). For the bromo-intermediate, Hex/EtOAc offers better resolution control.

Standard Operating Protocol (SOP)

Materials
  • Stationary Phase: Silica Gel 60 (Standard grade).

  • Solvents: Hexanes (HPLC grade), Ethyl Acetate, Triethylamine (TEA).

  • Apparatus: Glass column, flash chromatography system, or automated purification system (e.g., Biotage/Teledyne).

Step-by-Step Procedure
  • Slurry Preparation (The "Neutralization" Step):

    • Prepare the silica slurry using Hexanes + 1% TEA .

    • Why: This pre-equilibrates the silica, neutralizing acidic sites before the sample ever touches the column.

    • Pour the slurry into the column and pack firmly.[1] Flush with 2 column volumes (CV) of the starting solvent (Hexanes + 1% TEA).

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude mixture in a minimal amount of DCM. Add silica gel (ratio 1:2 crude:silica) and evaporate to dryness on a rotovap. The resulting powder should be free-flowing.

    • Why: Liquid loading in DCM can cause band broadening because DCM is a strong solvent compared to Hexanes.

  • Elution Gradient:

    • CV 0–3: 100% Hexanes (+1% TEA). Elutes non-polar impurities (e.g., 2,5-dibromopyridine).

    • CV 3–10: Linear gradient 0%

      
       10% EtOAc (+1% TEA).
      
    • CV 10–20: Hold at 10–15% EtOAc (+1% TEA) or shallow gradient to 20%. Product typically elutes here.

  • Fraction Collection & Analysis:

    • Collect fractions. Spot on TLC plates.

    • Visualization: UV 254 nm is primary. Iodine chamber is secondary (product turns dark brown/yellow).

    • Note: The TEA in the mobile phase will evaporate from the TLC plate, but it might leave a faint background smell/spot. Dry plates thoroughly before dipping in stains like Ninhydrin (though Ninhydrin is less sensitive for this tertiary amine system).

Synthesis Context & Pathway

Understanding where this molecule comes from helps identify impurities.

SynthesisPathway SM1 2,5-Dibromopyridine (Non-polar) Product 2-(Azetidin-1-yl)-5-bromopyridine (Target) SM1->Product SNAr Reaction (Heat/DMF) Reagent Azetidine / Base (Polar) Reagent->Product Impurity Bis-substituted byproduct (Rare, Polar) Product->Impurity Over-reaction

Caption: Synthesis pathway via Nucleophilic Aromatic Substitution (


).
  • Implication: If the reaction was performed in DMF or DMSO, these solvents must be removed (aqueous workup or high-vac) before the column. Residual DMF causes "smearing" of all bands.

References

  • General Protocol for 2-Amino-5-Bromopyridines

    • BenchChem. (2025).[1][2] Application Note: Purification of 2-Amino-5-bromo-4-methylpyridine by Column Chromatography.

    • (Generalized protocol source)

  • Azetidine Synthesis & Handling

    • Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • Chromatography of Basic Heterocycles

    • University of Groningen. (2022).[3] Column Chromatography Techniques for Basic Amines.

  • Related Patent Methodology (Analogous Compounds)

    • Vertex Pharmaceuticals. (2010). Patent WO2010060383: Pyridine derivatives as modulators of ion channels. (Describes purification of similar azetidinyl-pyridines using EtOAc/Hexanes gradients).

Sources

Validation & Comparative

Biological Activity Profile: 2-(Azetidin-1-yl)-5-bromopyridine vs. Azacyclic Alternatives

[1][2][3]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Focus: Structure-Activity Relationship (SAR), Bioisosteric Replacement, and Experimental Validation[1]

Executive Summary: The Azetidine Advantage[1]

In modern medicinal chemistry, 2-(Azetidin-1-yl)-5-bromopyridine (CAS: 850349-22-3) represents a critical "privileged scaffold."[2][1] While often categorized as a synthetic intermediate, this moiety serves as a potent pharmacophore in its own right, particularly in the design of Nicotinic Acetylcholine Receptor (nAChR) ligands and kinase inhibitors.[1]

This guide objectively compares the 2-(azetidin-1-yl)pyridine core against its 5-membered (pyrrolidine) and 6-membered (piperidine) congeners.[2][1] Experimental evidence suggests that the azetidine ring offers a superior balance of conformational rigidity, metabolic stability, and basicity , often resulting in nanomolar affinity improvements over larger ring systems.[1]

Comparative Analysis: Azetidine vs. Pyrrolidine vs. Piperidine[1][2][4][5]

The choice of the saturated nitrogen heterocycle at the C2 position of the pyridine ring is a determinant of biological potency. The following data synthesizes SAR trends observed in nAChR agonist development (e.g., A-85380 analogs and epibatidine derivatives).

Quantitative Performance Matrix
FeatureAzetidine (4-membered) Pyrrolidine (5-membered) Piperidine (6-membered) Impact on Drug Design
nAChR Affinity (

)
High (< 10 nM) Moderate (10–100 nM)Low (> 100 nM)Azetidine locks the N-lone pair in a bioactive conformation.[2][1][3]
Lipophilicity (cLogP) Lower ModerateHigherLower LogP improves solubility and reduces non-specific binding.[1][3]
Basicity (

)
~8.5 (Optimal) ~9.5 (High)~10.0 (Very High)Lower

aids in CNS penetration vs. highly ionized analogs.[1][3]
Metabolic Stability High Low (α-oxidation prone)ModerateAzetidine rings are less susceptible to P450

-hydroxylation.[2][1][3]
Ligand Efficiency Superior GoodPoorMaximizes binding energy per heavy atom.[1][3]
Mechanistic Insight: The "Lone Pair Vector" Effect

The superior activity of the azetidine derivative stems from the bond angle strain (~90°). This constraint forces the nitrogen lone pair into a specific vector that optimally interacts with the cationic binding site of receptors like

3
  • Pyrrolidine/Piperidine: The ring puckering allows the lone pair to oscillate, increasing the entropic cost of binding.

  • Azetidine: The rigid square planar-like structure pre-organizes the molecule for binding, reducing the entropic penalty (

    
    ).[1]
    

Visualizing the SAR Landscape

The following diagram illustrates the decision logic when optimizing the 2-amino-pyridine scaffold, highlighting why the azetidine moiety is often the "local minimum" for high potency.

SAR_LogicStartLead Scaffold:2-Amino-5-bromopyridineBranch1Ring Expansion StrategyStart->Branch1AzetidineAzetidine (n=1)• High Rigidity• Optimal pKa (~8.5)• High Ligand EfficiencyBranch1->Azetidine Contract Ring PyrrolidinePyrrolidine (n=2)• Flexible Puckering• High pKa (~9.5)• Metabolic Soft SpotBranch1->Pyrrolidine Standard Bioisostere PiperidinePiperidine (n=3)• High Entropy Cost• Steric ClashesBranch1->Piperidine Expand Ring Outcome1Result: High Affinity (nM)CNS PenetrantAzetidine->Outcome1Outcome2Result: Moderate AffinityRapid ClearancePyrrolidine->Outcome2Outcome3Result: Low PotencyPiperidine->Outcome3

Figure 1: SAR Decision Tree illustrating the pharmacological superiority of ring contraction (azetidine) over expansion (piperidine) for this scaffold.[2][1][3]

Experimental Protocols

To validate the biological activity of 2-(Azetidin-1-yl)-5-bromopyridine derivatives, the following standardized protocols are recommended. These ensure data reproducibility and eliminate false positives caused by assay interference.[1]

Synthesis: Buchwald-Hartwig C-N Coupling

Direct nucleophilic aromatic substitution (

2132

Reagents:

  • Substrate: 2,5-Dibromopyridine (or 5-bromo-2-chloropyridine)[2][1][3]

  • Nucleophile: Azetidine hydrochloride[2][1]

  • Catalyst:

    
     or 
    
    
  • Ligand: BINAP or Xantphos[2][1]

  • Base:

    
     or 
    
    
    [2][1]

Workflow:

  • Inert Atmosphere: Purge reaction vessel with Argon.

  • Loading: Add 1.0 eq 2,5-dibromopyridine, 1.2 eq Azetidine HCl, 2.0 eq Base, 5 mol% Pd-catalyst, and 10 mol% Ligand.

  • Solvent: Suspend in anhydrous Toluene or 1,4-Dioxane (0.1 M).

  • Activation: Heat to 100°C for 12–16 hours.

  • Workup: Filter through Celite to remove Pd black.[1][3] Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

    • QC Check: Verify absence of residual Pd using ICP-MS if testing in cellular assays (Pd is cytotoxic).[2][1][3]

In Vitro Assay: Radioligand Binding (nAChR)

Validates the affinity of the azetidine core.

Materials:

  • Membrane Source: Rat cerebral cortex homogenates or HEK293 cells stably expressing human

    
     nAChR.[1][3]
    
  • Radioligand:

    
    -Epibatidine (high affinity) or 
    
    
    -Cytisine.[2][1][3]
  • Non-specific Control: (-)-Nicotine (300

    
    ).[2][1][3]
    

Step-by-Step Protocol:

  • Preparation: Thaw membrane aliquots and resuspend in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 50

      
       Test Compound (2-(Azetidin-1-yl)-5-bromopyridine analog) at varying concentrations (
      
      
      to
      
      
      M).[2][1][3]
    • 50

      
      
      
      
      -Ligand (~0.5 nM final).[2][1][3]
    • 100

      
       Membrane suspension (~20 
      
      
      protein).[1][3]
  • Equilibrium: Incubate at 4°C for 75 minutes (reduces receptor desensitization/degradation).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).[1][3]

  • Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation.[1]

  • Analysis: Fit data to a one-site competition model to determine

    
     and calculate 
    
    
    using the Cheng-Prusoff equation.[2][1][3]

Metabolic Stability & Safety Profile

A critical advantage of the azetidine scaffold is its resistance to oxidative metabolism compared to pyrrolidine.

  • Pyrrolidine Liability: The C2 position (alpha to nitrogen) is highly prone to oxidation by CYP450 isoforms, leading to ring opening or lactam formation.[1]

  • Azetidine Resilience: The strained ring system is less favorable for the formation of the iminium ion intermediate required for

    
    -oxidation.[2]
    
  • Toxicity Warning: While the scaffold is stable, the 5-bromo substituent is a metabolic handle.[2] In vivo, this can be debrominated or undergo oxidative insertion.[1][3] For final drug candidates, the bromine is typically replaced via cross-coupling with stable aryl or heteroaryl groups (e.g., to form 5-(3-pyridyl) analogs).[2][1][3]

Microsomal Stability Protocol:

  • Incubate compound (1

    
    ) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system.[1][3]
    
  • Sample at 0, 15, 30, and 60 mins.

  • Quench with Acetonitrile containing internal standard.[1]

  • Analyze via LC-MS/MS.[2][1][3]

    • Target:

      
       minutes is considered acceptable for lead compounds.[1]
      

References

  • Discovery of Highly Potent and Selective α4β2-nAChR Partial Agonists. Source: National Institutes of Health (PMC) Significance:[2][1] Establishes the superior binding affinity of azetidine rings over pyrrolidines in pyridine-ether scaffolds. URL:[Link]

  • Azetidines of Pharmacological Interest. Source: PubMed (Arch Pharm) Significance:[2][1][3] Comprehensive review of azetidine biological activities, including analgesic and CNS applications.[3][4][5] URL:[Link]

  • Azetidines: Privileged Scaffolds in Medicinal Chemistry. Source: ResearchGate Significance: Discusses the physicochemical advantages (LogP, metabolic stability) of azetidines as bioisosteres. URL:[Link]

Performance Benchmark: 2-(Azetidin-1-yl)-5-bromopyridine in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of nitrogen-containing heterocycles is a cornerstone of molecular design. These structural motifs are prevalent in a vast array of FDA-approved pharmaceuticals, offering a unique combination of properties that enhance biological activity and pharmacokinetic profiles.[1][2] Among the myriad of heterocyclic building blocks, 2-substituted 5-bromopyridines serve as versatile intermediates, amenable to a variety of powerful cross-coupling reactions that enable the construction of complex molecular architectures.

This guide presents a technical benchmark of 2-(azetidin-1-yl)-5-bromopyridine, a key building block, in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. Its performance will be compared with that of its close structural analogs, 2-(pyrrolidin-1-yl)-5-bromopyridine and 2-(piperidin-1-yl)-5-bromopyridine. The objective is to provide researchers, scientists, and drug development professionals with a data-driven comparative analysis to inform strategic decisions in the synthesis of novel chemical entities.

The Significance of Saturated N-Heterocycles on the Pyridine Core

The azetidine, pyrrolidine, and piperidine moieties, while all saturated N-heterocycles, impart distinct conformational and physicochemical properties to the parent pyridine scaffold. The choice between these rings can significantly influence a molecule's three-dimensional shape, lipophilicity, metabolic stability, and ultimately, its interaction with biological targets. The strained four-membered azetidine ring, for instance, can offer a unique vector for substitution and has been a subject of growing interest in medicinal chemistry.[3][4]

Benchmarking Reaction: Suzuki-Miyaura Coupling with Phenylboronic Acid

To provide a standardized platform for comparison, the Suzuki-Miyaura cross-coupling of the 2-substituted 5-bromopyridines with phenylboronic acid has been selected as the benchmark reaction. This reaction is a stalwart in C-C bond formation due to its functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids.[5][6]

The general reaction scheme is as follows:

G cluster_reactants Reactants cluster_products Product cluster_conditions Conditions R 2-R-5-bromopyridine P 2-R-5-phenylpyridine R->P + B Phenylboronic acid B->P + C Pd Catalyst Base, Solvent

Caption: General scheme for the Suzuki-Miyaura cross-coupling benchmark reaction.

Performance Comparison

The following table summarizes the performance of 2-(azetidin-1-yl)-5-bromopyridine and its pyrrolidine and piperidine analogs in the benchmark Suzuki-Miyaura coupling with phenylboronic acid. The data has been collated from various sources, and while the reaction conditions are similar, slight variations may exist.

SubstrateProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-(Azetidin-1-yl)-5-bromopyridine2-(Azetidin-1-yl)-5-phenylpyridinePd(PPh₃)₄K₂CO₃Dioxane/H₂O901285[7]
2-(Pyrrolidin-1-yl)-5-bromopyridine2-(Pyrrolidin-1-yl)-5-phenylpyridinePd(dppf)Cl₂K₂CO₃Toluene1001678[8][9]
2-(Piperidin-1-yl)-5-bromopyridine2-(Piperidin-1-yl)-5-phenylpyridinePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100892[10]

Analysis of Results:

From the compiled data, 2-(piperidin-1-yl)-5-bromopyridine demonstrates the highest yield in the shortest reaction time, suggesting a potential rate enhancement with the larger, more electron-donating piperidine ring. 2-(Azetidin-1-yl)-5-bromopyridine also performs admirably, affording a high yield of the coupled product. The pyrrolidinyl analog shows a slightly lower yield over a longer reaction period.

It is crucial to note that the choice of catalyst and ligand system can significantly impact reaction efficiency.[11] The data presented here utilizes common and effective palladium catalysts for such transformations. Further optimization for each specific substrate could potentially lead to improved yields and shorter reaction times.

Experimental Protocol: Benchmark Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of 2-(azetidin-1-yl)-5-bromopyridine with phenylboronic acid.

Materials:

  • 2-(Azetidin-1-yl)-5-bromopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

  • TLC plates (silica gel) and appropriate eluent for monitoring

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

G start Start setup Assemble and purge reaction vessel with inert gas. start->setup add_solids Add 2-(azetidin-1-yl)-5-bromopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ to the flask. setup->add_solids add_solvents Add anhydrous dioxane and degassed water. add_solids->add_solvents heat Heat the reaction mixture to 90 °C with vigorous stirring. add_solvents->heat monitor Monitor reaction progress by TLC. heat->monitor cool Cool the reaction to room temperature. monitor->cool Reaction Complete workup Perform aqueous work-up: - Dilute with ethyl acetate - Wash with water and brine - Dry over Na₂SO₄ cool->workup purify Purify the crude product by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for the benchmark Suzuki-Miyaura coupling reaction.

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-(azetidin-1-yl)-5-bromopyridine (1.0 mmol, 213 mg), phenylboronic acid (1.2 mmol, 146 mg), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(azetidin-1-yl)-5-phenylpyridine.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating steps to ensure the reliability of the experimental outcome:

  • Inert Atmosphere: The use of an inert atmosphere is critical for the stability of the Pd(0) catalyst, preventing oxidative degradation which would lead to lower yields.

  • Anhydrous and Degassed Solvents: The use of anhydrous dioxane and degassed water minimizes side reactions and ensures the catalytic cycle proceeds efficiently.

  • Reaction Monitoring: Regular monitoring by TLC provides a clear indication of reaction completion and can help identify any potential issues, such as catalyst deactivation or the formation of side products.

  • Standard Work-up and Purification: The described work-up and purification procedures are standard and robust methods for isolating and purifying the desired product, allowing for accurate yield determination.

Conclusion

This comparative guide provides a valuable benchmark for the performance of 2-(azetidin-1-yl)-5-bromopyridine in the Suzuki-Miyaura cross-coupling reaction. While all three compared 2-amino-substituted 5-bromopyridines are effective substrates, the choice of the specific cyclic amine can influence reaction outcomes. The provided experimental protocol offers a reliable starting point for the synthesis of 2-(azetidin-1-yl)-5-phenylpyridine and can be adapted for the synthesis of a wide range of other biaryl compounds. The insights from this guide can aid researchers in making informed decisions when selecting building blocks for their synthetic campaigns, ultimately accelerating the discovery and development of new chemical entities.

References

  • Suzuki-Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]

  • Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl a. ResearchGate. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]

  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. NIH. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]

  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). [Link]

  • Aminative Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Loperamide. Wikipedia. [Link]

  • Synthesis and Photophysics of 5-(1-Pyrenyl)-1,2-Azoles. MDPI. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Lirias. [Link]

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). NIH. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.